Allitinib is an anilino-quinazoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (ErbB2/HER2) [1] [2]. Its key differentiator is an acrylamide group (α,β-unsaturated carbonyl group) that forms a permanent, covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pockets of these receptors via a Michael addition reaction [1]. This covalent binding disrupts downstream signaling pathways crucial for cancer cell proliferation and survival [1].
The table below summarizes Allitinib's primary targets and its inhibitory potency (IC50 values).
| Target | IC50 (nM) | Key Characteristics |
|---|---|---|
| EGFR | 0.5 nM [2] [3] | Irreversible inhibition; also active against mutant forms of EGFR [1]. |
| ErbB4 | 0.8 nM [2] [3] | Potent inhibition of another ErbB family member [2]. |
| ErbB2 (HER2) | 3.0 nM [2] [3] | Greater inhibitory activity in ErbB2-dependent models compared to EGFR-dependent ones [1]. |
| EGFRL858R/T790M | 12 nM [2] | Retains activity against this double-mutant EGFR, often associated with treatment resistance [2]. |
In vitro and in vivo studies demonstrate Allitinib's anti-cancer efficacy across various cell lines and models, with effects quantified through IC50 values and tumor growth inhibition.
| Cell Line / Model | Assay Type | Incubation Time | Result (IC50 or Outcome) |
|---|---|---|---|
| A431 (High EGFR) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 0.2 μM [2] |
| NCI-H1975 (EGFR Mutant) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 0.7 μM [2] |
| A549 (High EGFR) | Cell proliferation (SRB) [2] | 72 hours | IC50 = 6.8 μM [2] |
| SK-OV-3 & Calu-3 | In vivo xenograft [2] | 28 days (twice daily, 25-100 mg/kg) | Dramatic suppression of tumor growth [2] |
Understanding the metabolism and pharmacokinetic profile of Allitinib is crucial for its clinical application. The absorbed drug is extensively metabolized, primarily through its reactive acrylamide group [1] [4].
Allitinib's primary metabolic pathways and key enzymes involved. Adapted from [1] [4].
For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.
The table below summarizes the key characteristics of allitinib's covalent binding mechanism and its potency against key targets.
| Feature | Description |
|---|---|
| Irreversible Mechanism | Covalent binding via Michael addition [1] |
| Electrophilic Warhead | Acrylamide group [1] [2] |
| Target Cysteine on EGFR | Cys797 [1] |
| Target Cysteine on ErbB2 | Cys805 [1] |
| EGFR (Wild-type) IC₅₀ | 0.5 nM [3] |
| ErbB2 IC₅₀ | 3.0 nM [3] |
| EGFR T790M/L858R Mutant IC₅₀ | 12 nM [3] |
| Selectivity | >3000-fold more selective for ErbB family over other kinases like PDGFR, KDR, and c-Met [3] |
The following diagram illustrates the covalent bond formation between allitinib's acrylamide warhead and the target cysteine residue.
Diagram of allitinib's covalent binding mechanism via Michael addition.
In cellular assays, allitinib demonstrates potent activity. It inhibits EGFR phosphorylation in A549 cells and blocks the growth of NCI-H1975 cells (harboring EGFR T790M/L858R mutations) in a concentration-dependent manner [3]. The table below summarizes key experimental findings from the literature.
| Assay Type | Cell Line / Context | Key Finding / Outcome | Citation |
|---|---|---|---|
| Cell Proliferation | A431 (EGFR overexpressing) | IC₅₀ = 0.2 µM | [3] |
| Cell Proliferation | NCI-H1975 (EGFR T790M/L858R) | IC₅₀ = 0.7 µM | [3] |
| Cell Proliferation | A549 (EGFR overexpressing) | IC₅₀ = 6.8 µM | [3] |
| Kinase Assay | ErbB4 (Cell-free) | IC₅₀ = 0.8 nM | [3] |
| Metabolism in Patients | Cancer patients (in vivo) | Forms thiol conjugates & dihydrodiol metabolites | [1] |
Regarding its metabolism and pharmacokinetics, studies in cancer patients show that allitinib is quickly absorbed. Its metabolism involves the formation of thiol conjugates and dihydrodiol metabolites, indicating the creation of reactive intermediates in vivo. Research suggests that enzymes including Cytochrome P450s (CYPs) and Epoxide Hydrolase play a role in its biotransformation [1]. The proposed metabolic pathway is visualized below.
Proposed metabolic pathways of allitinib, based on identified metabolites.
The table below summarizes the core chemical and inhibitory data for Allitinib, compiled from supplier documentation and research articles [1] [2] [3].
| Property | Details |
|---|---|
| Chemical Name | N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-quinazolin-6-yl) acrylamide [4] |
| Synonyms | AST-1306; ALS 1306 [1] |
| CAS Number | 897383-62-9 (base); 1050500-29-2 (tosylate salt) [1] [2] |
| Molecular Formula | C₂₄H₁₈ClFN₄O₂ [1] [3] |
| Molecular Weight | 448.88 g/mol [1] [3] |
| Related Salt | Allitinib tosylate (C₃₁H₂₆ClFN₄O₅S; MW: 621.08) [2] |
| Mechanism | Irreversible inhibitor of EGFR, ErbB2, and ErbB4 [1] [2] [3] |
| Key Structural Group | An α,β-unsaturated carbonyl group, enabling irreversible covalent binding [4] |
Inhibitory Activity (IC₅₀) | EGFR (Wild-type) | 0.5 nM [1] [2] [3] | | ErbB2 (HER2) | 3 nM [1] [2] [3] | | ErbB4 (HER4) | 0.8 nM [1] [2] | | EGFR L858R/T790M (Mutant) | 12 nM [1] [2] |
Allitinib is an anilino-quinazoline compound designed to irreversibly inhibit members of the ErbB receptor family [1]. Its mechanism and metabolic fate are central to its activity.
Allitinib irreversibly inhibits ErbB receptors, blocking downstream signaling and cellular proliferation. It is metabolized primarily to M6 and M10 [1] [4].
Since the explicit synthesis route is not publicly available in the searched sources, you may need to consult specialized databases. Here are some suggestions for finding this information:
Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a key acrylamide group that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models, particularly in ErbB2-dependent cancer models [1] [2].
A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [1].
This method demonstrates high sensitivity and selectivity, successfully applied to characterize the pharmacokinetic profile of Allitinib and its metabolites in clinical studies.
The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical studies:
| Parameter | Value | Context |
|---|---|---|
| Time to Maximum Concentration (T~max~) | 1.8 - 3.0 hours | Oral administration in humans [1] [2] |
| Half-Life (t~1/2~) | ~4 hours (3.4 - 4.4 hours in rats) | Mean elimination half-life [1] [2] |
| Oral Bioavailability | 5.7% (rat data) | Extensive first-pass metabolism [2] |
| Steady-State Exposure (M6) | 11% of parent drug | Relative to Allitinib exposure [3] |
| Steady-State Exposure (M10) | 70% of parent drug | Relative to Allitinib exposure [3] |
Allitinib exhibits significant inter-patient variability following oral administration, suggesting potential need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].
Allitinib undergoes extensive metabolism, with sixteen metabolites identified in clinical studies. The electrophilic α,β-unsaturated carbonyl group serves as the primary site of biotransformation [3].
Table 2: Major Metabolic Pathways of Allitinib
| Pathway | Key Metabolite(s) | Enzymes Involved | Structural Change |
|---|---|---|---|
| Amide Hydrolysis | M6 (Major circulating metabolite) | Non-CYP mediated | Cleavage of acrylamide side chain |
| Dihydrodiol Formation | M10 (Major circulating metabolite) | CYP450s + Epoxide Hydrolase | Addition of two hydroxyl groups |
| O-dealkylation | M1, M2, M5 | Primarily CYP3A4/5, CYP1A2 | Cleavage of benzyloxy group |
| Glutathione Conjugation | M14, M16 (Thiol conjugates) | Glutathione-S-Transferase (GST) | Covalent addition of glutathione |
| Hydroxylation | Multiple minor metabolites | Various CYP450 enzymes | Addition of hydroxyl groups |
Table 3: Enzyme Systems in Allitinib Metabolism
| Enzyme System | Specific Isoforms | Role in Allitinib Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4/5, CYP1A2 (Primary); CYP2C8, CYP2D6 (Minor) | O-dealkylation, hydroxylation, epoxidation leading to dihydrodiol formation |
| Epoxide Hydrolase (EH) | Microsomal Epoxide Hydrolase | Hydrolysis of reactive epoxide intermediates to form dihydrodiol metabolites (e.g., M10) |
| Glutathione-S-Transferase (GST) | Multiple GST isoforms | Direct conjugation with the acrylamide group, independent of CYP450 |
The formation of M10 occurs through a two-step process: initial CYP-mediated oxidation to form a reactive epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The glutathione conjugates (M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct conjugation rather than P450-mediated bioactivation [3] [2].
The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:
> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.
The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its clinical development and therapeutic use:
Pharmacologically Active Metabolites: Metabolites M6 and M10 demonstrate significant pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state exposures approximately 70% of the parent drug, necessitating consideration in dose-response relationships [3] [2].
Interpatient Variability: Significant variability in Allitinib exposure was observed between patients, potentially influenced by individual differences in metabolic enzyme expression and activity. Therapeutic drug monitoring may be beneficial in clinical practice [1].
Drug Interaction Potential: As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these pathways. Concomitant medications should be carefully evaluated [3] [2].
Reactive Metabolite Formation: The detection of glutathione conjugates and dihydrodiol metabolites indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants continued safety monitoring in clinical development [3] [2].
Allitinib (also known as AST1306) is an irreversible inhibitor targeting both epidermal growth factor receptor 1 (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib with an acrylamide side chain, allitinib features a pharmacologically active α,β-unsaturated carbonyl group that serves as its primary metabolic site. Understanding allitinib's metabolic fate is crucial for drug development professionals as it directly influences both the drug's pharmacological activity and its safety profile. The identification and characterization of its metabolites, particularly M6 and M10, provide essential insights for optimizing its therapeutic potential in treating solid tumors [1] [2].
Recent clinical trials have demonstrated that allitinib undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) emerging as the major circulating metabolites. These metabolites not only contribute to the overall pharmacological profile but also present unique analytical challenges due to their structural characteristics and circulation levels. This technical guide comprehensively addresses the identification, quantification, and clinical relevance of these key metabolites to support researchers in the field of oncology drug development [3] [1].
Allitinib undergoes complex biotransformation through multiple metabolic pathways, resulting in at least sixteen identified metabolites. Among these, M6 and M10 have been characterized as the predominant pharmacologically active metabolites in human circulation [1]:
M6 (Amide hydrolysis metabolite): Formed through amide bond hydrolysis of the parent compound, this metabolite retains significant pharmacological activity against EGFR and ErbB2 receptors. The hydrolysis occurs at the acrylamide side chain, modifying the reactive site while maintaining the core structure essential for target binding [1].
M10 (29,30-dihydrodiol allitinib): Generated through dihydrodiol formation, this metabolite represents a significant transformation of the parent compound's core structure. The dihydrodiol formation occurs at the 29,30-position, substantially altering the molecule's physicochemical properties while preserving pharmacological activity [1].
The structural characterization of these metabolites was achieved using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS), which provided accurate mass measurements and fragmentation patterns essential for definitive identification. This high-resolution mass spectrometric approach enabled researchers to distinguish between isobaric metabolites and confirm structural modifications with high confidence [1].
The following diagram illustrates the major metabolic pathways of allitinib, highlighting the formation of M6 and M10:
Allitinib undergoes complex biotransformation via multiple enzymatic pathways, with CYP450 enzymes and epoxide hydrolase playing crucial roles in the formation of the major metabolite M10 [1].
The simultaneous quantification of allitinib and its metabolites M6 and M10 requires a highly selective and sensitive analytical approach. The developed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific configuration parameters optimized for these analytes [3]:
Chromatographic System:
Mass Spectrometric Detection:
The choice of APCI over electrospray ionization (ESI) demonstrated significant advantages for these compounds, particularly in reducing matrix effects and improving signal stability for the metabolites. The MRM transitions were carefully optimized to ensure selective detection of each analyte in complex biological matrices [3].
Efficient sample preparation is critical for reliable quantification of allitinib and its metabolites. The developed method employs a simple protein precipitation technique that provides adequate recovery while minimizing matrix effects [3]:
This simplified approach eliminated the need for more complex extraction procedures while maintaining the integrity of the metabolites during sample processing. The method was rigorously validated according to regulatory guidelines, with key validation parameters summarized in the following table [3]:
Table 1: Method validation parameters for the simultaneous quantification of allitinib, M6, and M10
| Validation Parameter | Allitinib | M6 | M10 |
|---|---|---|---|
| Linear range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |
| Lower limit of quantification (LLOQ, ng/mL) | 0.300 | 0.030 | 0.075 |
| Intra-day accuracy (%) | 94.2-106.3 | 92.5-107.8 | 95.1-105.9 |
| Inter-day accuracy (%) | 95.8-104.1 | 94.2-105.7 | 96.3-103.8 |
| Intra-day precision (RSD%) | 3.2-7.8 | 4.1-8.9 | 3.5-7.2 |
| Inter-day precision (RSD%) | 4.5-8.3 | 5.2-9.6 | 4.8-8.7 |
| Recovery (%) | 85.2-92.7 | 82.5-90.3 | 84.6-91.8 |
The validation results demonstrated that the method met all acceptance criteria, with accuracy and precision within ±15% at all concentration levels, including the LLOQ. The stability of allitinib, M6, and M10 under various storage and processing conditions was also established, ensuring reliable quantification in clinical samples [3].
The biotransformation of allitinib to its major metabolites involves multiple enzymatic systems, with cytochrome P450 (P450) isoforms and epoxide hydrolase playing pivotal roles. Comprehensive in vitro phenotyping studies using human liver microsomes and recombinant metabolic enzymes have identified the specific enzymes responsible for each metabolic pathway [1]:
CYP3A4/5 and CYP1A2: These cytochrome P450 isoforms are primarily responsible for the initial oxidative metabolism of allitinib, leading to the formation of various oxidative metabolites including precursors to M10. Reaction phenotyping studies confirmed their dominant role through chemical inhibition and correlation analyses using characterized human liver microsamples.
Epoxide hydrolase: This enzyme catalyzes the conversion of epoxide intermediates to dihydrodiol metabolites, directly contributing to the formation of M10. The involvement of epoxide hydrolase was confirmed through incubation studies with specific inhibitors and recombinant enzymes.
Glutathione-S-Transferase (GST): Unlike typical P450-mediated metabolism, the formation of glutathione conjugates (M14 and M16) from allitinib was determined to be NADPH-independent and primarily catalyzed by GST. This unique metabolic pathway highlights the diverse enzymatic processing of allitinib and its potential implications for intersubject variability [1].
The characterization of enzymes involved in allitinib metabolism employed a comprehensive set of in vitro experimental systems, providing a robust framework for similar investigations with other drug candidates:
Reaction Phenotyping:
Metabolite Trapping Studies:
These systematic approaches not only identified the primary enzymes involved but also quantified their relative contributions to the overall metabolism of allitinib, enabling better prediction of potential drug-drug interactions and interindividual variability in clinical settings [1].
The pharmacokinetic profiles of allitinib and its metabolites have significant implications for clinical efficacy and safety. At steady-state conditions in cancer patients, the exposure to metabolites relative to the parent compound demonstrates substantial formation and accumulation:
Table 2: Relative exposure of allitinib and its major metabolites at steady-state
| Compound | Relative Steady-State Exposure | Pharmacological Activity | Contribution to Overall Efficacy |
|---|---|---|---|
| Allitinib (parent) | 100% (reference) | Potent irreversible EGFR/ErbB2 inhibitor | Primary therapeutic agent |
| M6 metabolite | 11% | Retains significant target inhibition | Moderate contribution |
| M10 metabolite | 70% | Similar activity profile to parent | Major contribution |
The substantial exposure to M10, reaching 70% of the parent compound concentration, combined with its retained pharmacological activity, suggests this metabolite significantly contributes to the overall therapeutic effect of allitinib. This finding has important implications for dosing strategies and toxicity management, particularly in special populations with altered metabolic capacities [1].
The comprehensive analysis of allitinib and its metabolites in clinical studies follows a systematic workflow that ensures reliable pharmacokinetic data generation:
The analytical workflow for quantifying allitinib and its metabolites in clinical samples involves sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive data analysis to generate pharmacokinetic parameters [3].
The comprehensive characterization of allitinib metabolites M6 and M10 provides valuable insights for oncology drug development programs. The significant pharmacological activity of these metabolites necessitates their thorough evaluation during early drug development stages, as they contribute substantially to the overall therapeutic profile. Furthermore, the involvement of multiple CYP450 enzymes in allitinib's metabolism suggests a lower potential for clinically significant drug-drug interactions compared to drugs metabolized by a single enzyme, though this must be confirmed through formal interaction studies [1].
From an analytical perspective, the developed LC-MS/MS method demonstrates that simultaneous quantification of a parent drug and its metabolites is achievable with appropriate method optimization, particularly through careful selection of ionization techniques and chromatographic conditions. The successful application of this method in clinical pharmacokinetic studies following oral administration of allitinib tosylate tablets to cancer patients confirms its utility in supporting clinical development programs. The methodological approaches described serve as a valuable template for researchers developing assays for other kinase inhibitors and their metabolites [3] [1].
Allitinib (also known as AST-1306) is an orally active, irreversible inhibitor targeting the ErbB family of receptor tyrosine kinases [1] [2]. Its core mechanism involves covalently binding to cysteine residues in the ATP-binding pockets of these receptors, leading to sustained inhibition [2].
The table below summarizes its primary targets and inhibitory activity:
| Target | IC50 (Half-Maximal Inhibitory Concentration) | Biological Role |
|---|---|---|
| EGFR | 0.5 nM [1] | Key driver in cell proliferation and survival; commonly overexpressed in cancers [3]. |
| ErbB2 (HER2) | 3.0 nM [1] | Constitutively active receptor; important in certain breast and other cancers [2]. |
| ErbB4 | 0.8 nM [1] | Member of the ErbB receptor family. |
| EGFRL858R/T790M | 12 nM [1] | A double-mutant form of EGFR associated with resistance to earlier generation inhibitors. |
This irreversible, pan-HER inhibitory profile was designed to be more potent and to overcome limitations of reversible inhibitors like lapatinib [2].
The preclinical assessment of Allitinib involved a range of in vitro and in vivo studies to establish its efficacy and mechanism.
Cytotoxicity and Predictive Biomarkers A large-scale in vitro study screened Allitinib against 76 human cancer-derived cell lines [3]. The study classified responses as:
The study found that KRAS mutation status was a significant predictive biomarker, with KRAS mutations being strongly associated with resistance to Allitinib. This was functionally validated by transfecting a sensitive cell line with mutant KRAS genes, which subsequently conferred resistance [3].
Anti-tumor Efficacy in Animal Models In vivo studies in nude mouse models with SK-OV-3 and Calu-3 tumor xenografts demonstrated that orally administered Allitinib caused a dramatic suppression of tumor growth [1].
Here is a summary of key experimental methodologies used to generate the data mentioned above.
1. Cell Proliferation Assay (SRB Assay)
2. Western Blot Analysis
3. In Vivo Xenograft Efficacy Study
Early studies characterized the metabolism and pharmacokinetics of Allitinib [2]. Key findings include:
The available information allows for a high-level overview of Allitinib's transition from preclinical research to clinical evaluation, though specific dates for the preclinical phases are not detailed in the search results.
Allitinib transitioned from preclinical studies to Phase I clinical trials in China around 2010 [4].
Table 1: Allitinib Core Profile
| Aspect | Details |
|---|---|
| Generic Name | Allitinib (also known as Allitinib tosylate) [1] |
| Alternative Names | AST-1306; AST1306; ALS-1306 [1] [2] |
| Originator Company | Allist Pharmaceuticals [1] [3] [4] |
| CAS Registry Number | 897383-62-9 [2] [5] |
| Chemical Formula | C24H18ClFN4O2 [2] [5] |
| Molecular Weight | 448.88 g/mol [2] |
| Drug Class | Antineoplastic; Kinase Inhibitor [1] [5] |
| Therapeutic Indication | Solid Tumors (under investigation) [1] [2] [5] |
| Highest Development Phase | Phase I (in China) [1] [5] |
| Molecular Entity Status | New Molecular Entity [1] |
| Orphan Drug Status | No designation indicated [1] |
Mechanism of Action: Allitinib is an orally active, irreversible inhibitor of the ErbB family receptor tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR or HER1) and ErbB2 (HER2) [4] [6] [5]. Unlike reversible inhibitors like lapatinib, allitinib is designed with an α,β-unsaturated carbonyl group. This group enables it to form a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these receptors via a Michael addition reaction [4] [5]. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and migration [5].
A key characteristic of allitinib is its superior potency against ErbB2-overexpressing models and its ability to inhibit the EGFR T790M mutant, a common mutation conferring resistance to first-generation EGFR inhibitors [5].
Table 2: In Vitro Inhibitory Potency (IC50) of Allitinib [5]
| Target | IC50 (nM) | Comparative Context |
|---|---|---|
| EGFR (Wild-Type) | 0.5 nM | 5-15 fold more potent than Afatinib and Dacomitinib |
| ErbB2 (HER2) | 3.0 nM | 5-15 fold more potent than Afatinib and Dacomitinib |
| EGFR T790M Mutant | 12 nM | Similar potency to Afatinib; ~500-fold more potent than Lapatinib |
Key PK Parameters in Humans: Clinical studies indicate that allitinib is rapidly absorbed after oral administration, with a time to reach maximum concentration (Tmax) of approximately 1.8 to 3.0 hours [3] [5]. The mean terminal half-life is around 4 hours [3] [5]. The drug exhibits low to moderate oral bioavailability, estimated at 5.7% in rats, attributed to its poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [4]. High inter-patient variability in plasma concentration has been observed [3] [4].
Metabolism and Biotransformation: The electrophilic acrylamide group is the key site for metabolism [4]. The major biotransformation pathways include:
Studies in cancer patients identified M6 (amide hydrolysis product) and M10 (27,28-dihydrodiol allitinib) as the major circulating metabolites in plasma [3] [4] [7]. The following diagram illustrates the primary metabolic pathways of Allitinib.
Allitinib is primarily metabolized via epoxidation, hydrolysis, and glutathione conjugation pathways.
A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma [3] [7].
Table 3: Validated LC-MS/MS Method Parameters [3] [7]
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS with Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode |
| Chromatography Column | Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm) |
| Mobile Phase | Gradient elution with (A) 5mM Ammonium Acetate + 0.1% Formic Acid and (B) 50% Methanol in Acetonitrile |
| Sample Volume | 100 μL human plasma |
| Sample Preparation | Simple protein precipitation |
| Internal Standards | NB-2 (for Allitinib), Lapatinib (for M6 and M10) |
| Run Time | 5 minutes |
| Quantification Range (LLOQ - ULOQ) | Allitinib: 0.300 - 200 ng/mL M6: 0.030 - 20.0 ng/mL M10: 0.075 - 50.0 ng/mL | | Accuracy & Precision | Intra- and inter-day values within ±15% |
Experimental Protocol Summary:
A Phase I, open-label, dose-escalation study (N=71) was conducted in patients with advanced solid tumors (primarily breast and lung cancers) to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral allitinib [5].
Allitinib is a promising, potent, and irreversible EGFR/ErbB2 inhibitor developed by Allist Pharmaceuticals. Its distinct mechanism of action and preclinical profile, especially against ErbB2-driven and T790M-mutant tumors, supported its entry into clinical trials.
Key challenges identified during its development include low oral bioavailability and high inter-patient variability, likely driven by its poor solubility and extensive metabolism [4] [5]. The characterization of its metabolic pathways was crucial for understanding its pharmacokinetic and safety profile.
Current Status and Data Limitation: The most recent public update on its development was in 2016, noting "No recent reports on development identified" for Phase-I trials in solid tumors in China [1]. An ongoing clinical trial (NCT04671303) is investigating allitinib in combination with anlotinib for lung cancer [2]. For the most current development status, it is recommended to consult recent scientific publications and clinical trial registries.
The table below summarizes the key storage conditions for Allitinib as provided by commercial suppliers.
| Form | Short-Term | Long-Term | Solution in DMSO | Shipping |
|---|---|---|---|---|
| Powder | 4°C for 2 years [1] | -20°C for 3 years [2] [1] | -80°C for 6 months [2] [1] | Room temperature (stable for a few days) [1] |
When Allitinib is dissolved in DMSO, its stability becomes a critical parameter for experimental reproducibility.
General DMSO Stability Data: While specific long-term stability data for Allitinib in DMSO is not provided in the search results, a foundational study on the stability of ~7,200 compounds in DMSO solution offers critical guidance [3]. The probability of a compound remaining intact in DMSO at room temperature drops significantly over time:
Recommended Handling for Stock Solutions: To minimize degradation and maintain experimental integrity, follow these practices:
To ensure the integrity of your Allitinib stock solutions in DMSO, you can implement the following quality control protocol based on standard practices in drug discovery [5] [3].
Methodology Details:
Allitinib is an orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4. Its core mechanism involves covalently binding to these receptors, leading to sustained inhibition of their tyrosine kinase activity and downstream oncogenic signaling pathways [1] [2] [3].
The table below summarizes the key inhibitory and cellular activity data for Allitinib.
Table 1: Inhibitory and Cellular Activity of Allitinib
| Target / Cell Line | Parameter | Value | Description / Notes |
|---|---|---|---|
| EGFR (ErbB1) | IC50 | 0.5 nM [2] [3] | Irreversible inhibition |
| ErbB2 (HER2) | IC50 | 3 nM [2] [3] | Irreversible inhibition |
| ErbB4 | IC50 | 0.8 nM [2] | Irreversible inhibition |
| EGFRL858R/T790M Mutant | IC50 | 12 nM [2] | Targets resistance mutations |
| A-431 Cell Line (EGFR overexpressing) | IC50 (Proliferation) | 0.2 µM [2] | 72-hour SRB assay | | NCI-H1975 Cell Line (EGFR L858R/T790M mutant) | IC50 (Proliferation) | 0.7 µM [2] | 72-hour SRB assay | | A549 Cell Line | IC50 (Proliferation) | 6.8 µM [2] | 72-hour SRB assay |
The main methodologies used to characterize Allitinib's activity are outlined below.
A clinical study identified 16 metabolites of Allitinib in cancer patients. The major metabolic pathways and key enzymes involved are summarized in the table and diagram below [1].
Table 2: Major Metabolic Pathways of Allitinib
| Metabolic Pathway | Key Metabolites | Enzymes Involved | Notes |
|---|---|---|---|
| Amide Hydrolysis | M6 (Metabolite of amide hydrolysis) | Not specified | Major active metabolite; steady-state exposure was ~11% of Allitinib [1]. |
| Dihydrodiol Formation | M10 (27,28-dihydrodiol allitinib) | Cytochrome P450s (CYPs), Epoxide Hydrolase | Major active metabolite; steady-state exposure was ~70% of Allitinib [1]. |
| O-dealkylation | Various | Primarily CYP3A4/5, CYP1A2 | Similar to the metabolic pathway of Lapatinib [1]. |
| Glutathione Conjugation | M14, M16 (Thiol conjugates) | Glutathione-S-Transferase (GST) | Indicates formation of reactive intermediates; P450-independent [1]. |
Diagram 1: Allitinib undergoes complex metabolism via multiple pathways, producing active and inert metabolites [1].
Allitinib is a potent, irreversible multi-ErbB inhibitor with a distinct metabolic profile. For your ongoing research, please note:
Allitinib is characterized as a pan-HER irreversible inhibitor. The table below summarizes its core mechanism and distinguishing features:
| Feature | Description |
|---|---|
| Primary Targets | EGFR (ErbB1), ErbB2 (HER2), ErbB4 [1] [2] |
| Type of Inhibition | Irreversible covalent binding [3] |
| Key Structural Feature | An anilino-quinazoline core with an acrylamide group [3] |
| Covalent Binding Sites | Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 [3] |
| Primary Effect | Blocks ATP-binding site, permanently inhibits kinase activity, and inhibits downstream signaling pathways (e.g., MAPK, PI3K/Akt) [4] [2] |
The following diagram illustrates the allitinib mechanism of action and the subsequent cellular effects:
A large-scale in vitro study screened allitinib against 76 human cancer-derived cell lines across 11 cancer types [4] [5]. The results provided critical insights into its efficacy and a key predictive biomarker:
| Cancer Type | Observed Cytotoxicity | Key Findings & Biomarkers |
|---|---|---|
| Broad Panel (76 cell lines) | 36.8% Highly Sensitive, 38.1% Resistant [4] | KRAS mutation status strongly associated with resistance [4] |
| Head and Neck, Esophageal, Melanoma, Lung | Stronger cytotoxicity [4] | Potential candidates for clinical development |
| Functional Validation | - | Transfection of KRAS p.G12D/S mutations into sensitive H292 cells reverted them to an allitinib-resistant phenotype [4] [5] |
This method was used to determine the half-maximal inhibitory concentration (IC₅₀) of allitinib across various cell lines [1] [2].
This protocol confirms allitinib's effect on inhibiting phosphorylation of its targets and downstream signaling proteins [2].
Allitinib represents a strategic evolution in targeting the ErbB receptor family. Its irreversible inhibition mechanism and preclinical activity against resistant mutations like EGFR T790M/L858R formed a strong rationale for clinical development. The identification of KRAS mutations as a key resistance biomarker is a crucial finding for potentially guiding patient selection in future clinical applications [4].
| Attribute | Description |
|---|---|
| Systematic Name | N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide [1] |
| CAS Number | 897383-62-9 [2] [1] [3] |
| Molecular Formula | C₂₄H₁₈ClFN₄O₂ [2] [1] [3] |
| Molecular Weight | 448.88 g/mol [2] [1] [3] |
| Related Salt | Allitinib tosylate (MW: 621.08) [4] |
| Key Targets | EGFR, ErbB2 (HER2), ErbB4 [4] [2] [3] |
| Mechanism | Irreversible, covalent inhibitor [2] [3] |
| Main Application | Anticancer agent (under investigation) [2] [1] |
| Parameter | Value | Context / Assay |
|---|---|---|
| EGFR IC₅₀ | 0.5 nM | Cell-free assay [4] [2] |
| ErbB2 (HER2) IC₅₀ | 3 nM | Cell-free assay [4] [2] [3] |
| ErbB4 IC₅₀ | 0.8 nM | Cell-free assay [4] [2] [3] |
| EGFR (T790M/L858R) IC₅₀ | 12 nM | Cell-free assay, resistant mutant [4] [2] |
| Cellular Anti-Proliferation (IC₅₀) | ||
| A431 cells | 0.2 μM | Human epidermoid carcinoma, 72h SRB assay [4] [2] |
| NCI-H1975 cells | 0.7 μM | Lung adenocarcinoma (EGFR T790M/L858R mutant), 72h SRB assay [4] [2] |
| A549 cells | 6.8 μM | Lung carcinoma, 72h SRB assay [4] [2] |
| In Vivo Efficacy | 25-100 mg/kg | Oral administration, twice daily; suppressed tumor growth in SK-OV-3 and Calu-3 xenograft models [2] |
| Solubility (DMSO) | ~85 mg/mL (189.36 mM) | For molecular weight 448.88 g/mol [3] |
This protocol is used to determine the IC₅₀ values against purified kinase targets [4].
This protocol measures the anti-proliferative effect of Allitinib on adherent cancer cell lines [2].
Allitinib is an anilino-quinazoline compound that acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases [2]. It forms a covalent bond with specific cysteine residues in the kinase domains of EGFR and ErbB2, leading to sustained inhibition until new proteins are synthesized [5]. This is particularly effective against the EGFR T790M resistance mutation [4] [2]. The diagram below illustrates how Allitinib binding disrupts the downstream signaling cascade.
Allitinib covalently binds to EGFR/ErbB2, blocking activation of downstream pathways like MAPK and PI3K/Akt, ultimately inhibiting cancer cell proliferation and survival [4] [2].
Allitinib tosylate (also known as AST1306) is a novel, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is an anilino-quinazoline derivative that has demonstrated promising anti-cancer activity and is currently used in clinical trials for the treatment of solid tumors [1] [2]. As an irreversible inhibitor, allitinib features an α,β-unsaturated carbonyl group in its structure, which forms covalent bonds with specific cysteine residues in the target kinases, leading to sustained inhibition of their activity [2].
Monitoring the pharmacokinetics of allitinib and its metabolites is crucial for understanding its efficacy and safety profile in clinical studies. The compound undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites [3] [2]. These metabolites may contribute to the overall pharmacology or drug-induced toxicity, making their simultaneous quantification with the parent drug essential for comprehensive pharmacokinetic characterization.
The development of a robust LC-MS/MS method for simultaneously quantifying allitinib and its two metabolites (M6 and M10) in human plasma addressed several analytical challenges. Initial method development using a triple quadrupole Quantum Ultra mass spectrometer demonstrated insufficient sensitivity for M6. This limitation was overcome by switching to an AB Sciex Triple Quad 6500 system with atmospheric-pressure chemical ionization (APCI) in positive ion mode, which provided the required sensitivity [2].
The method utilizes a simple protein precipitation for sample preparation, significantly reducing processing time compared to more complex extraction techniques. Chromatographic separation is achieved using a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm) with gradient elution at a flow rate of 0.5 mL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% formic acid (phase A) and 50% (v/v) methanol in acetonitrile (phase B) [3].
Detection is performed using multiple reaction monitoring (MRM) with the following transitions [3] [2]:
The APCI source parameters were optimized for maximum sensitivity, with the source temperature maintained at 350°C and the curtain gas flow rate set to 20 psi [2].
Table 1: Mass Spectrometry Parameters for Allitinib and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (V) |
|---|---|---|---|---|
| Allitinib | 579.2 | 374.2 | Positive | Optimized for each analyte |
| M6 | 395.1 | 374.2 | Positive | Optimized for each analyte |
| M10 | 483.1 | 286.1 | Positive | Optimized for each analyte |
| Lapatinib (IS for M6/M10) | 581.2 | 365.1 | Positive | Optimized for each analyte |
| NB-2 (IS for Allitinib) | 579.2 | 374.2 | Positive | Optimized for each analyte |
Table 2: Chromatographic Conditions for Allitinib and Metabolites Separation
| Parameter | Specification |
|---|---|
| Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) |
| Column Temperature | 30°C |
| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid |
| Mobile Phase B | 50% (v/v) methanol in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 μL |
| Gradient Program | Time (min) / %B: 0/20, 1.0/20, 3.0/90, 4.0/90, 4.1/20, 5.0/20 |
| Run Time | 5 minutes |
The following diagram illustrates the complete sample preparation and analysis workflow:
The method was comprehensively validated according to US FDA guidelines for bioanalytical method validation [2].
Table 3: Method Validation Parameters for Allitinib and Metabolites
| Validation Parameter | Allitinib | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| Linear Range (ng/mL) | 0.300-200 | 0.030-20.0 | 0.075-50.0 |
| Lower Limit of Quantification (LLOQ, ng/mL) | 0.300 | 0.030 | 0.075 |
| Intra-day Precision (%CV) | ≤7.9 | ≤8.5 | ≤9.2 |
| Inter-day Precision (%CV) | ≤13.6 | ≤12.8 | ≤14.1 |
| Intra-day Accuracy (%RE) | ±12.6 | ±11.2 | ±13.5 |
| Inter-day Accuracy (%RE) | ±10.8 | ±9.7 | ±12.3 |
The LLOQ was determined with a signal-to-noise ratio greater than 10 and met the acceptance criteria for accuracy and precision (within ±20%) [2].
Selectivity was demonstrated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analytes or internal standards. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those of standard solutions. The matrix effect was minimal, with matrix factors ranging from 0.95 to 1.05 for all analytes [2].
Recovery was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels (low, medium, and high QC). The mean recovery was greater than 85% for all analytes, demonstrating efficient extraction efficiency [3].
Stability studies were conducted under various conditions:
All analytes demonstrated stability within ±15% of the nominal concentrations under these conditions [2].
The validated method was successfully applied to a preliminary clinical pharmacokinetic study following oral administration of this compound tablets (400 mg) to cancer patients [3] [2]. The method demonstrated robust performance in quantifying allitinib and its metabolites in patient samples, with the following key pharmacokinetic observations:
The ability to simultaneously monitor both the parent drug and its major metabolites provides a comprehensive pharmacokinetic profile essential for understanding the exposure-response relationship of allitinib in cancer patients.
Sensitivity Issues for M6: If sensitivity for M6 is insufficient, consider using an AB Sciex Triple Quad 6500 system with APCI source, as this provided superior sensitivity compared to other systems during method development [2].
Chromatographic Performance: For optimal peak shape and resolution, maintain the column temperature at 30°C and use fresh mobile phases prepared daily.
Sample Preparation: Ensure consistent protein precipitation by using cold acetonitrile and adequate vortexing time. Incomplete precipitation can lead to matrix effects and ion suppression.
Internal Standard Selection: The use of two internal standards (lapatinib for M6 and M10; NB-2 for allitinib) accounts for potential variability in extraction efficiency and ionization response [3].
Carryover Assessment: Regularly monitor carryover by injecting blank samples after high-concentration calibrators. If significant carryover is observed, increase the wash volume or extend the wash time in the autosampler method.
Allitinib (also known as AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is currently in clinical trials in China for the treatment of various solid tumors. As an analog of lapatinib, allitinib features an α,β-unsaturated carbonyl group, which is crucial for its irreversible inhibition mechanism. Preclinical studies demonstrate that its efficacy surpasses that of lapatinib [1].
Understanding the pharmacokinetic (PK) profile of allitinib is complicated by factors such as poor solubility, permeability, and extensive first-pass metabolism. Pilot studies revealed high inter-patient variability and low plasma concentrations, necessitating a highly sensitive bioanalytical method. Furthermore, allitinib is extensively metabolized in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites. Quantifying these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics, pharmacology, and safety profile [2] [1].
This document provides a detailed protocol for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been successfully validated and applied in clinical PK studies [2].
This protocol employs a sensitive and selective LC-MS/MS method with atmospheric-pressure chemical ionization (APCI) in positive ion mode. The analytes are extracted from human plasma via a simple protein precipitation (PPT) procedure. Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, ensuring clear resolution of allitinib, M6, and M10 from potential matrix interferences. Detection is performed using multiple reaction monitoring (MRM), offering high specificity and sensitivity suitable for pharmacokinetic studies [2].
The following conditions were optimized for the simultaneous analysis of allitinib, M6, and M10 [2] [1].
4.3.1. Liquid Chromatography Conditions
4.3.2. Mass Spectrometry Conditions
The described method was fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below [2].
Table 1: Analytical Range and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|
| Allitinib | 0.300 – 200 | 0.300 |
| Metabolite M6 | 0.030 – 20.0 | 0.030 |
| Metabolite M10 | 0.075 – 50.0 | 0.075 |
Table 2: Validation Parameters for Precision and Accuracy
| Parameter | Allitinib | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| Intra-day Precision (RSD%) | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Precision (RSD%) | Within ±15% | Within ±15% | Within ±15% |
| Intra-day Accuracy (RE%) | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Accuracy (RE%) | Within ±15% | Within ±15% | Within ±15% |
Additional validation tests confirmed:
This validated method has been successfully applied to a clinical pharmacokinetic study following oral administration of this compound tablets to cancer patients [2]. The method enabled the characterization of the concentration-time profiles for both the parent drug and its two major metabolites, providing critical insights into the in vivo behavior of allitinib.
The experimental workflow from sample collection to data reporting is summarized in the diagram below.
This application note summarizes a validated LC-MS/MS method for the simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma, as per the literature [1]. The core of the sample preparation is a simple protein precipitation technique.
The following procedure is adapted from the publication "Development and validation of a sensitive LC-MS/MS assay for the simultaneous quantification of allitinib and its two metabolites in human plasma" [1].
The workflow for this procedure is outlined below:
For completeness, the key instrumental parameters used in the method are summarized below [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm) |
| Mobile Phase | A: 5 mM Ammonium Acetate with 0.1% Formic Acid B: 50% (v/v) Methanol in Acetonitrile | | Elution | Gradient elution | | Ion Source | Atmospheric-pressure Chemical Ionization (APCI) | | Ion Mode | Positive Ion, Multiple Reaction Monitoring (MRM) | | Mass Spectrometer | AB Sciex Triple Quad 6500 system |
The described method was rigorously validated. The key performance characteristics are tabulated below [1].
| Validation Parameter | Result for Allitinib |
|---|---|
| Linear Range | 0.300 - 200 ng/mL |
| Intra-day Accuracy (RE%) & Precision (RSD%) | Within ±15% at all concentrations |
| Inter-day Accuracy (RE%) & Precision (RSD%) | Within ±15% at all concentrations |
Allitinib (also known as AST-1306) is an investigational small molecule that functions as a potent, selective, and irreversible inhibitor of the ErbB receptor family, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) [1] [2]. Its irreversible binding and high selectivity make it a candidate for overcoming resistance mutations in EGFR, such as the T790M/L858R double mutant, which is often associated with resistance to first-generation EGFR inhibitors [1] [3].
The table below summarizes the primary in vitro pharmacological data for Allitinib, illustrating its potency and selectivity.
| Target / Assay | Cell Line / System | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|
| EGFR (Wild Type) | Enzyme assay | 0.5 nM [2] | Tyrosine kinase activity assay [3]. |
| ErbB2 (HER2) | Enzyme assay | 3 nM [2] | Tyrosine kinase activity assay [3]. |
| EGFR (T790M/L858R Mutant) | NIH3T3-EGFR T790M/L858R | 12 nM [1] [2] | Cell proliferation assessed after 72 hours [1]. |
| ErbB4 | Enzyme assay | 0.8 nM [2] | Tyrosine kinase activity assay. |
| Cell Proliferation Inhibition | SK-OV-3 (Ovarian) | Strong inhibition [1] | SRB assay; 72-hour treatment [3]. |
| Cell Proliferation Inhibition | A549 (Lung) | Moderate inhibition [1] | SRB assay; 72-hour treatment [3]. |
The SRB assay is a robust, colorimetric method that measures cellular protein content, serving as a proxy for cell number and proliferation [4] [5]. The following protocol is adapted for testing Allitinib in a 96-well plate format [4] [3].
A. Reagent Preparation
B. Cell Seeding and Treatment
C. Cell Fixation and Staining
D. Absorbance Measurement and Data Analysis
Inhibition Rate (%) = [1 - (Mean A₅₁₅ treated / Mean A₅₁₅ control)] × 100% [3].Below are two diagrams generated using Graphviz DOT language that illustrate the experimental workflow and the proposed mechanism of action for Allitinib.
Diagram 1: SRB Assay Workflow for Allitinib Testing This diagram outlines the key steps in the SRB assay procedure.
Diagram 2: Allitinib's Mechanism of Action This diagram illustrates how Allitinib inhibits EGFR/ErbB2 signaling to ultimately suppress cell proliferation.
Allitinib (also known as AST-1306) is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. As a second-generation tyrosine kinase inhibitor (TKI), allitinib covalently binds to cysteine residues in the ATP-binding pocket of these receptors (Cys797 in EGFR and Cys805 in ErbB2) via its acrylamide group, resulting in sustained suppression of kinase activity even after drug removal. This irreversible mechanism differentiates it from first-generation reversible inhibitors like gefitinib and erlotinib, potentially offering enhanced target suppression and reduced susceptibility to certain resistance mechanisms. Allitinib demonstrates potent inhibitory activity with IC50 values of 0.5 nM for EGFR, 3.0 nM for ErbB2, and 12 nM for the EGFR T790M/L858R double mutant, which is associated with resistance to first-generation TKIs [1].
The epidermal growth factor receptor signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at specific tyrosine residues in its intracellular domain, initiating downstream signaling cascades including the MAPK/ERK and PI3K/AKT pathways. In many cancers, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC), EGFR is overexpressed or dysregulated, driving tumor growth and progression [2] [3]. Phosphorylation of specific tyrosine residues (including Y1068, Y1086, Y1148, and Y1173) serves as a key indicator of EGFR activation status and can be modulated by targeted therapies like allitinib [4]. Western blot analysis of EGFR phosphorylation provides a robust method for assessing allitinib's target engagement and cellular efficacy in research settings.
Table 1: Recommended Cell Lines for Allitinib EGFR Phosphorylation Studies
| Cell Line | Cancer Type | EGFR Status | Recommended Allitinib Concentration Range | Key Characteristics |
|---|---|---|---|---|
| A431 | Epidermoid carcinoma | High wild-type expression | 1-200 nM | Reference model for EGFR overexpression |
| HN13 | HNSCC | Amplified, H773Y mutation | 10-1000 nM | Represents EGFR-amplified HNSCC |
| NCI-H1975 | NSCLC | T790M/L858R mutations | 10-1000 nM | Model of TKI resistance |
| SCC25 | HNSCC | Wild-type, moderate expression | 10-500 nM | Representative of common HNSCC |
| Calu-3 | Lung adenocarcinoma | High expression, wild-type | 10-500 nM | ErbB2 co-expression |
Table 2: Key Antibodies for Analyzing Allitinib Effects on EGFR Signaling
| Antibody Specificity | Recommended Dilution | Incubation Conditions | Supplier Examples | Key Detection Purpose |
|---|---|---|---|---|
| Phospho-EGFR (Tyr1068) | 1:1000 | Overnight, 4°C | Cell Signaling Technology #3777 | Primary docking site for GRB2 adaptor |
| Phospho-EGFR (Tyr1173) | 1:1000 | Overnight, 4°C | Cell Signaling Technology #4407 | Shc binding and MAPK activation |
| Phospho-EGFR (Tyr1148) | 1:1000 | Overnight, 4°C | Santa Cruz Biotechnology sc-12351 | Alternative Shc binding site |
| Total EGFR | 1:1000 | 1 hour, RT or overnight, 4°C | Cell Signaling Technology #4267 | Normalization for EGFR expression |
| Phospho-AKT (Ser473) | 1:2000 | Overnight, 4°C | Cell Signaling Technology #4060 | Downstream pathway activity |
| Phospho-p44/42 MAPK | 1:2000 | Overnight, 4°C | Cell Signaling Technology #4370 | Downstream MAPK pathway activity |
| β-Actin | 1:5000 | 1 hour, RT | Sigma-Aldrich A5441 | Loading control |
Table 3: Expected Allitinib Responses in Representative Cell Lines
| Cell Line | EGFR/Mutation Status | Approx. IC50 (Proliferation) | Expected pEGFR Inhibition at 100 nM | Downstream Pathway Inhibition |
|---|---|---|---|---|
| A431 | Wild-type, overexpressed | 121 nM [1] | >70% | Strong AKT and ERK inhibition |
| SCC25 | Wild-type, moderate | 207 nM [2] | 50-70% | Moderate AKT and ERK inhibition |
| HN13 | Amplified, H773Y mutation | >1000 nM [2] | <20% at 100 nM, requires higher doses | Minimal at low concentrations |
| NCI-H1975 | T790M/L858R mutations | 700 nM [1] | 30-50% | Variable downstream inhibition |
| JHU28 | KRAS mutation (G12S) | >1000 nM [2] | <20% (resistant) | Minimal pathway suppression |
Western blot analysis of EGFR phosphorylation provides a robust methodological approach for evaluating the efficacy and mechanism of action of allitinib in cancer cell models. This detailed protocol enables researchers to quantitatively assess target engagement, establish concentration-response relationships, and identify potential resistance mechanisms. The irreversible binding characteristic of allitinib offers distinct pharmacological advantages over first-generation EGFR inhibitors, particularly in maintaining pathway suppression despite high ATP concentrations. When implementing this protocol, careful attention to cell culture conditions, drug treatment parameters, and appropriate controls is essential for generating reproducible and biologically relevant data. Furthermore, integrating EGFR phosphorylation analysis with assessment of downstream pathway effectors and cellular viability assays provides a comprehensive understanding of allitinib's functional consequences in specific cancer models.
Allitinib (AST-1306) is an orally active, irreversible inhibitor of the ErbB family tyrosine kinases, primarily targeting EGFR and ErbB2 with IC50 values of 0.5 nM and 3 nM, respectively. It also demonstrates potent activity against ErbB4 with an IC50 of 0.8 nM. As a second-generation tyrosine kinase inhibitor, allitinib was specifically designed to overcome limitations of reversible inhibitors like lapatinib by incorporating an α,β-unsaturated carbonyl group that forms covalent bonds with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This irreversible binding mechanism results in sustained target inhibition and potentially superior efficacy compared to first-generation agents. [1] [2]
Patient-derived xenograft (PDX) models have emerged as indispensable tools in oncology research, bridging the gap between traditional cell line models and human clinical trials. These models are established by directly implanting patient tumor tissue into immunodeficient mice, preserving the original tumor heterogeneity, stromal components, and molecular characteristics of the source malignancy. The high clinical predictive value of PDX models has made them particularly valuable for drug development, with studies demonstrating significant correlation between treatment responses in PDX models and clinical outcomes in patients. The National Cancer Institute's transition from the NCI-60 cell line panel to PDX models as preferred preclinical platforms further underscores their importance in contemporary cancer drug development. [3] [4]
Allitinib belongs to the 4-anilinoquinazoline derivative class and functions as an irreversible inhibitor that covalently binds to its target kinases. Unlike reversible inhibitors that compete with ATP binding, allitinib's electrophilic acrylamide group forms permanent bonds with nucleophilic cysteine residues in the ATP-binding pocket of ErbB kinases. This mechanism provides several advantages: prolonged target suppression, ability to inhibit kinase function even in the presence of high cellular ATP concentrations, and potential activity against certain resistance mutations. Allitinib demonstrates particular potency against the EGFR T790M/L858R double mutant (IC50 = 12 nM), which is commonly associated with resistance to first-generation EGFR inhibitors. [1] [2]
The structural specificity of allitinib's design allows it to preferentially target ErbB2-dependent models over EGFR-dependent ones, distinguishing it from other irreversible EGFR/ErbB2 inhibitors such as HKI-272, BIBW2992, and PF-00299804. Preclinical studies have revealed that allitinib is more effective in ErbB2-dependent models than in EGFR-dependent models, suggesting potential applications in HER2-positive cancers. The drug's molecular structure includes a pharmacologically designed α,β-unsaturated carbonyl group that enables this covalent binding, though this same electrophilicity also creates the potential for interaction with other cellular nucleophiles, contributing to its metabolic profile and potential off-target effects. [1]
The pharmacokinetic profile of allitinib has been characterized in both preclinical models and cancer patients. After oral administration, allitinib is rapidly absorbed, reaching maximum concentration in approximately 1.0-3.0 hours in rats and 3.0 hours in human cancer patients. The drug demonstrates quick clearance with a half-life (t1/2) of 3.4-4.4 hours in rats. A notable characteristic is its low oral bioavailability of only 5.7% in rats, attributed to factors including poor solubility, significant first-pass metabolism, limited permeability, and potential efflux transport. [1]
Metabolic studies in cancer patients have identified several biotransformation pathways for allitinib. The primary metabolic routes involve formation of thiol conjugates and dihydrodiol metabolites, indicating a tendency to form reactive intermediates. Key metabolic enzymes implicated in allitinib processing include cytochrome P450s and epoxide hydrolase. The metabolic profile reveals significant interpatient variability, suggesting that dose modifications may be necessary to meet individual patients' needs in clinical settings. Importantly, the unmodified parent drug accounts for only approximately 6.9% of the dose excreted in feces and urine, indicating extensive metabolism. [1]
Table 1: Summary of Allitinib Efficacy in CDX Models
| Cancer Type | Model System | Dosing Regimen | Efficacy Results | Key Findings |
|---|---|---|---|---|
| Ovarian Cancer | SK-OV-3 xenograft [5] [2] | 25-100 mg/kg, orally, twice daily for 28 days | Dramatic suppression of tumor growth | Dose-dependent inhibition; SK-OV-3 cells highly sensitive due to HER2 overexpression |
| Lung Cancer | Calu-3 xenograft [2] | 25-100 mg/kg, orally, twice daily for 28 days | Significant tumor growth inhibition | Potent activity against EGFR-driven models |
| General Solid Tumors | Human tumor xenograft mouse models [1] | Various doses in preclinical development | Potent inhibition of tumor growth | Confirmed activity against mutant forms of EGFR |
Allitinib has demonstrated potent antitumor activity across multiple xenograft models representing different cancer types. In SK-OV-3 ovarian cancer xenografts, which exhibit high HER2 expression, allitinib administration resulted in dramatic, dose-dependent suppression of tumor growth at doses of 25, 50, and 100 mg/kg given orally twice daily for 28 days. Similarly, in Calu-3 lung cancer xenograft models, allitinib treatment produced significant tumor growth inhibition, confirming its broad activity against ErbB-driven malignancies. These CDX models have been instrumental in establishing the proof-of-concept for allitinib's anticancer efficacy and providing the rationale for clinical development. [2]
The SK-OV-3 xenograft model has been particularly well-characterized for studying allitinib mechanisms and combination therapies. This model, established through subcutaneous inoculation of 1×10⁶ SK-OV-3 cells with Matrigel into athymic nu/nu mice, exhibits features highly relevant to ovarian cancer research, including documented clinical efficacy to taxol, high HER2-positive expression predictive of response to HER2-targeted therapies, and utility for studying epothilone analogues. The model has been used to investigate resistance mechanisms and combination strategies, such as overcoming bevacizumab resistance through EphB4 inhibition, highlighting its value in preclinical development of allitinib-based therapeutic approaches. [5]
Table 2: PDX Model Applications in Cancer Research
| Application Area | Utility | Relevance to Allitinib Development |
|---|---|---|
| PDX Clinical Trials | High-throughput in vivo drug screening (1×1×1, 2×1×1, or 3×1×1 design) [4] | Predictive biomarker identification, dose optimization |
| Co-clinical Trials | Parallel studies in PDX models and patients [3] | Validation of allitinib efficacy in models mirroring patient tumors |
| Pharmacogenomics | Correlation of genomic features with drug response [3] | Identification of biomarkers for patient stratification |
| Personalized Medicine | Avatar models for individual patient treatment prediction [4] | Potential for guiding allitinib use in specific patient populations |
PDX models provide a more clinically relevant platform for evaluating allitinib efficacy compared to traditional cell line-derived models. These models maintain the genomic integrity and heterogeneity of the original patient tumors, offering superior predictive value for clinical outcomes. Comprehensive characterization of 536 PDX models across 25 cancer types has demonstrated that PDXs typically have higher tumor purity than human tumors, facilitating more effective investigation of dynamic driver events and molecular properties through multiple time points from the same case. This high purity enables clearer detection of oncogenic alterations, with VAFs for hotspot mutations in genes like TP53, BRAF, KRAS, and PIK3CA showing distinct patterns more readily observable in PDX environments compared to human tumors with lower purity. [3]
The molecular fidelity of PDX models is evidenced by conservation of key genetic alterations between patient tumors and their corresponding PDXs. Studies have demonstrated a median mutational similarity of 0.75 across cancer types, with conservation of driver mutations even in models that show lower overall mutational similarity. This preservation of critical oncogenic drivers makes PDX models particularly valuable for evaluating targeted agents like allitinib, as the models maintain the therapeutic targets and resistance mechanisms observed in clinical practice. The ability to conduct parallel studies in multiple passages of the same PDX model also enables investigations into tumor evolution under therapeutic pressure, providing insights into potential resistance mechanisms that may emerge during allitinib treatment. [3]
Animal Model Selection and Preparation
The foundation of robust allitinib testing rests on appropriate model selection. For CDX models, athymic nu/nu mice (10-12 weeks old) are commonly used, while more immunocompromised strains such as NOD/SCID/IL2rγnull (NSG) mice are preferred for PDX models due to their superior engraftment rates of 95-100%, particularly for tumors that are difficult to transplant. Proper animal handling and maintenance following IACUC regulations and GLP compliance are essential. Animals should be acclimated to the vivarium environment before study initiation and sorted according to body mass to minimize variability. Daily monitoring for tumor appearance and clinical signs throughout the study is critical for animal welfare and data quality. [5] [4]
Cell Line-Derived Xenograft Establishment
For SK-OV-3 CDX models, cells are harvested during logarithmic growth phase and resuspended in phosphate-buffered saline or serum-free medium mixed with Matrigel (1:1 ratio). Each mouse receives a subcutaneous injection of 1×10⁶ cells in a total volume of 100 µL into the hind leg. Tumor growth is monitored regularly through caliper measurements, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2. When tumors reach the predetermined size range of 50-150 mm³, mice are randomized into treatment cohorts ensuring equivalent average tumor size across groups. The in-life portion of the study typically continues until tumors reach a predetermined endpoint (e.g., 1,500-2,000 mm³) or for a fixed duration based on the experimental design. [5]
Patient-Derived Xenograft Establishment
PDX model development begins with acquisition of patient tumor tissue, which should be processed immediately upon collection and maintained in cold solution containing Fetal Bovine Serum (FBS) and penicillin/streptomycin to enhance engraftment success. Tumor tissue can be transplanted using three main approaches: implantation of 3-5 mm³ pieces, injection of minced tumors, or use of larger tumor fragments. For subcutaneous transplantation, small incisions are created on the lower back of 4-8-week-old immunodeficient mice, and tumor tissue samples are placed in each surgical area. Both orthotopic and subcutaneous sites are commonly used, with orthotopic transplantation potentially providing a more relevant microenvironment despite being more technically challenging. [4]
The first generation of PDX models is designated as F1, with subsequent passages named F2, F3, etc. Tumor growth monitoring occurs at least twice weekly using vernier calipers to measure length and width. The time required for engraftment varies by cancer type, transplant location, and recipient strain, averaging 2-4 months. If no tumor is detected after 6 months, the transplant is typically considered unsuccessful. When tumors reach 1-2 cm³, they can be passaged to subsequent generations. The third generation (F3) is commonly used for drug treatment studies, though genetic and histologic similarity to the original tumor rather than passage number alone should determine model suitability. [4]
Formulation and Administration
Allitinib is typically prepared as a solution for oral gavage. A common formulation approach uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The stock solution is prepared in DMSO at 20 mg/mL, then mixed with PEG300 and Tween-80 before dilution with saline to achieve the desired concentration. This formulation yields a clear solution at concentrations ≥2 mg/mL (4.46 mM). Fresh working solutions should be prepared daily to maintain compound stability, and the formulation should be protected from light and moisture during storage and handling. [2]
Dosing Regimen and Study Design
Based on published efficacy studies, the recommended dosing regimen for allitinib in xenograft models is 25-100 mg/kg administered orally twice daily for 28 days. Treatment should begin when tumors reach a volume of 50-150 mm³ and mice have been randomized into treatment groups. The study should include appropriate control groups (vehicle-treated) and may include positive control groups employing standard care agents like cyclophosphamide at 20-30 mg/kg for reference. [2]
Body weights and tumor sizes should be recorded at least three times per week, with more frequent measurements possible during treatment periods. Clinical observations should include assessment of general health, activity, and any signs of toxicity. At study termination, all remaining tumors should be excised and weighed. Gross necropsies allow for collection of tissues for further analysis, including snap-freezing for molecular studies, fixation in 10% neutral buffered formalin for histology, or stabilization in RNAlater reagent for RNA analysis. [5]
Molecular Analysis of Tumor Tissues
Comprehensive molecular characterization of xenograft tumors provides critical insights into allitinib's mechanism of action and potential biomarkers. Western blot analysis of tumor lysates can confirm target engagement by assessing phosphorylation status of EGFR, ErbB2, and downstream signaling effectors in MAPK and PI3K/AKT pathways. For gene expression analysis, RNA can be extracted from tumor tissues stabilized in RNAlater, with quantitative RT-PCR used to measure mRNA expression levels of target genes. The WES system (ProteinSimple) offers a sensitive approach for protein expression analysis from limited tissue samples. [5] [2]
Immunohistochemical and Histopathological Evaluation
Tumor tissues collected at study endpoint should undergo thorough histopathological assessment to evaluate allitinib's effects on tumor morphology, proliferation, and apoptosis. Immunohistochemistry for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) can provide insights into allitinib's mechanisms of antitumor activity. Hematoxylin and eosin staining should be performed to evaluate general tissue architecture and identify any treatment-related pathological changes. [5]
The irreversible inhibition mechanism of allitinib positions it as a promising candidate for overcoming resistance to first-generation EGFR and HER2 inhibitors. The drug's potency against specific resistance mutations, particularly the EGFR T790M mutation, suggests potential applications in settings where acquired resistance to gefitinib, erlotinib, or lapatinib has emerged. The expanding understanding of resistance mechanisms in targeted therapy, including bypass signaling pathway activation and histological transformation, highlights the importance of developing comprehensive biomarker strategies to identify patient populations most likely to benefit from allitinib treatment. [6]
The development of humanized PDX models represents a particularly promising avenue for advancing allitinib research, especially in the context of immunotherapy combinations. These models, created by engrafting immunodeficient mice with human immune system components alongside patient tumor tissue, enable evaluation of allitinib's effects within a more physiologically relevant immune microenvironment. Such models are particularly valuable for investigating immune-modulatory effects of targeted agents and developing rational combinations with immunotherapeutic approaches. The protocol for generating acquired resistance humanized in vivo models to immunotherapies in PDX involves injecting human CD34+ cells into NSG mice, followed by generation of immunoresistant PDX in humanized mice, recapitulating the human immune system and allowing investigators to generate preclinical resistance models to different immunotherapies. [7]
Several promising research directions emerge from current understanding of allitinib's preclinical profile. First, combination strategies with other targeted agents or chemotherapeutics warrant systematic exploration, particularly regimens that might address or preempt resistance mechanisms. Second, the development of predictive biomarker panels incorporating genomic, transcriptomic, and proteomic features could enhance patient selection and optimize allitinib's therapeutic index. Third, investigation of allitinib's activity in rare malignancies with ErbB pathway alterations could expand its clinical utility beyond common cancer types.
The growing emphasis on precision oncology and the extensive genomic characterization of PDX models provide unprecedented opportunities to correlate specific molecular features with allitinib response. Integration of multi-omic data from sensitive and resistant models can illuminate both primary and adaptive resistance mechanisms, informing rational combination strategies and biomarker development. As the field advances, the application of increasingly sophisticated PDX platforms, including humanized immune system models and complex metastatic models, will further enhance the translational relevance of allitinib preclinical studies. [3] [4]
Figure 1: Experimental workflow for allitinib evaluation in xenograft models
Allitinib represents a promising irreversible inhibitor of ErbB family kinases with demonstrated efficacy in various xenograft models. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating allitinib in both cell line-derived and patient-derived xenograft platforms. Through careful implementation of these approaches, incorporating appropriate model selection, dosing regimens, and biomarker analyses, the scientific community can advance our understanding of allitinib's therapeutic potential and contribute to its rational development for ErbB-driven malignancies.
Allitinib (AST1306) is a novel, orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4 [1] [2] [3]. Its mechanism involves an α,β-unsaturated carbonyl group that forms a covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via a Michael addition reaction, leading to sustained target inhibition [1] [2]. This irreversible binding differentiates it from reversible inhibitors like lapatinib. Allitinib demonstrates potent activity against mutant forms of EGFR, including the T790M/L858R double mutant, which is often associated with resistance to first-generation tyrosine kinase inhibitors (TKIs) [2] [3].
Table 1: In Vitro Kinase Inhibition Profile of Allitinib
| Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| EGFR (Wild Type) | 0.5 | Cell-free assay [2] [3] |
| ErbB2 (HER2) | 3.0 | Cell-free assay [2] [3] |
| ErbB4 | 0.8 | Cell-free assay [2] [3] |
| EGFR (T790M/L858R) | 12 | Cell-free assay [2] [3] |
Table 2: Antiproliferative Activity of Allitinib in Cancer Cell Lines
| Cell Line | Description | IC₅₀ (μM) | Assay Details |
|---|---|---|---|
| A431 | Epidermoid carcinoma (EGFR overexpression) | 0.2 | SRB assay, 72 hrs [2] [3] |
| NCI-H1975 | Non-small cell lung cancer (EGFR L858R/T790M mutant) | 0.7 | SRB assay, 72 hrs [2] [3] |
| A549 | Non-small cell lung cancer | 6.8 | SRB assay, 72 hrs [2] [3] |
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Allitinib is critical for its application in both research and development.
Available data, primarily from preclinical studies in rats and information from clinical trials, indicate that Allitinib is quickly absorbed, reaching its maximum plasma concentration (Tₘₐₓ) between 1.0 to 3.0 hours after oral administration [1] [4]. The compound exhibits a relatively short half-life (t₁/₂) of approximately 3.4 to 4.4 hours in rats [1]. A significant challenge is its low oral bioavailability (5.7% in rats), attributed to poor solubility, extensive first-pass metabolism, and potentially poor permeability and efflux transport [1]. Furthermore, high inter-patient variability has been observed in cancer patients, suggesting that individualized dosing may be necessary [1] [4].
The primary metabolic pathway for Allitinib involves the biotransformation of its reactive acrylamide group [1]. Key metabolic reactions include:
Cytochrome P450 enzymes (CYPs) and soluble epoxide hydrolase (sEH) are the primary enzymes involved in these biotransformation processes [1].
Diagram 1: Major metabolic pathways of Allitinib, highlighting the key enzymes involved in its biotransformation.
A sensitive and validated LC-MS/MS method has been developed for the simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [4]. This protocol is essential for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
2. Liquid Chromatography (LC) Conditions:
3. Mass Spectrometry (MS) Detection:
4. Method Validation Highlights:
Diagram 2: Experimental workflow for the sample preparation and LC-MS/MS analysis of Allitinib and its major metabolites in human plasma.
The following protocol is adapted from published in vivo efficacy studies of Allitinib in mouse xenograft models [3].
1. Tumor Inoculation:
2. Animal Grouping and Dosing:
3. Endpoint Monitoring:
Table 3: Key Considerations for In Vivo Dosing Formulation
| Factor | Consideration | Example |
|---|---|---|
| Salt Form | Allitinib is often used as a tosylate salt to improve properties. | Allitinib tosylate [4] [2] |
| Solubility | Poor aqueous solubility is a known challenge. | Soluble in DMSO (20 mg/mL); use suspending agents for oral administration [3] |
| Vehicle | Critical for bioavailability and tolerability. | 0.5% CMC-Na; or 10% DMSO/40% PEG300/5% Tween-80/45% Saline [3] |
Allitinib (AST1306) is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2, currently under clinical evaluation in China for solid tumors [1]. Its core structure features an α,β-unsaturated carbonyl group, designed to form a covalent bond with target kinases via Michael addition [1] [2].
The following tables summarize key quantitative data from a clinical study in cancer patients, which can serve as a reference for evaluating tissue distribution in preclinical models [1] [2].
Table 1: Systemic Exposure to Allitinib and its Major Metabolites at Steady State
| Compound | Description | Steady-State Exposure (Relative to Allitinib) |
|---|---|---|
| Allitinib | Parent drug | 100% (Reference) |
| M6 | Metabolite of amide hydrolysis | 11% |
| M10 | 27,28-dihydrodiol Allitinib | 70% |
Note: Data obtained after repeated oral administration to cancer patients [1] [2].
Table 2: Key In Vitro Drug Metabolizing Enzyme Affinities
| Enzyme System | Role in Allitinib Biotransformation |
|---|---|
| CYP3A4/5 | Major cytochrome P450 isoforms involved |
| CYP1A2 | Major cytochrome P450 isoforms involved |
| GST | Catalyzes glutathione conjugate formation (NADPH-independent) |
| EH | Epoxide Hydrolase; involved in dihydrodiol metabolite (M10) formation |
Note: In vitro phenotyping studies were conducted using human liver microsomes and recombinant metabolic enzymes [1] [2].
This protocol outlines the methodology used to identify Allitinib metabolites in human plasma, urine, and feces, which is foundational for understanding its overall disposition [1].
1. Sample Collection and Preparation
2. Instrumental Analysis via UPLC/Q-TOF-MS
3. Data Processing
The metabolic pathways of Allitinib and the experimental workflow for its profiling are illustrated below.
Diagram 1: Primary metabolic pathways of Allitinib in humans, highlighting the roles of CYP450s, Epoxide Hydrolase (EH), and Glutathione S-Transferase (GST).
Diagram 2: Experimental workflow for the profiling and identification of Allitinib metabolites in biological samples.
While the provided data does not include direct tissue concentration measurements, the following points are critical for inferring distribution characteristics:
To fully characterize Allitinib's tissue distribution, the following studies are recommended:
Allitinib (AST1306) is a novel, irreversible inhibitor of the Epidermal Growth Factor Receptors (EGFR/ErbB) 1 and 2, developed for the treatment of solid tumors [1]. Pilot studies indicated that allitinib is rapidly absorbed but reaches low plasma concentrations due to extensive first-pass metabolism [2]. Its key structural feature, an α,β-unsaturated carbonyl group, is crucial for its irreversible inhibitory activity but is also a major site of metabolism [3].
Two circulating metabolites have been identified as pharmacologically significant:
At steady state, the exposure to M6 and M10 is approximately 11% and 70% of the parent drug, respectively [3]. Therefore, simultaneous quantification of allitinib and these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics, pharmacology, and safety profile. This application note describes a sensitive, validated LC-MS/MS method for this purpose [1].
A simple protein precipitation (PPT) method was employed [1] [2] [4]:
This method was chosen for its simplicity and high recovery, making it suitable for high-throughput analyses [4].
The following table summarizes the key instrumental parameters:
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Not specified |
| Analytical Column | Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid |
| Mobile Phase B | 50% (v/v) Methanol in Acetonitrile |
| Elution | Gradient Elution |
| Run Time | 5 minutes |
| Mass Spectrometer | AB Sciex Triple Quad 6500 |
| Ion Source | Atmospheric-Pressure Chemical Ionization (APCI) |
| Ion Mode | Positive Ion Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
The use of APCI was critical in overcoming sensitivity issues for metabolite M6, which were encountered with an electrospray ionization (ESI) source [2]. The total chromatographic run time of 5 minutes allows for rapid sample analysis [1] [2].
The method was validated according to standard bioanalytical guidelines [2]. Key validation parameters are summarized below:
Table 2: Method Validation and Calibration Ranges
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day & Inter-day Accuracy & Precision |
|---|---|---|---|
| Allitinib | 0.300 - 200 | 0.300 | Within ±15% |
| Metabolite M6 | 0.030 - 20.0 | 0.030 | Within ±15% |
| Metabolite M10 | 0.075 - 50.0 | 0.075 | Within ±15% |
The method demonstrated high sensitivity, with LLOQs sufficient for pharmacokinetic studies. Accuracy and precision were within the acceptable limits of ±15% at all concentration levels [1].
The following diagram illustrates the overall experimental workflow from sample collection to data analysis, providing a clear visual guide to the protocol.
Diagram Title: Bioanalytical Workflow for Allitinib and Metabolites
The biotransformation of allitinib to M6 and M10 involves multiple enzymes. The diagram below outlines the key metabolic pathways.
Diagram Title: Key Metabolic Pathways of Allitinib
This validated method has been successfully applied to a clinical pharmacokinetic study following oral administration of this compound tablets to cancer patients [1]. The method enabled the simultaneous determination of concentration-time profiles for the parent drug and its two major active metabolites, providing a complete picture of the drug's disposition in humans [1] [2].
The metabolism of allitinib is complex, involving multiple enzymes. As shown in Diagram 2, the formation of M10 is a multi-step process. A reactive intermediate is first formed, a process that can be catalyzed by Cytochrome P450 enzymes (mainly CYP3A4/5 and CYP1A2) or directly by Glutathione-S-Transferase (GST). This intermediate is then converted to the final dihydrodiol metabolite M10 by Epoxide Hydrolase [3]. The formation of M6, in contrast, is a direct amide hydrolysis [3].
The developed LC-MS/MS method is robust, sensitive, and efficient for the simultaneous quantification of allitinib, M6, and M10. The use of APCI over ESI was a critical factor in achieving the necessary sensitivity for M6 [2]. The simple protein precipitation and fast 5-minute run time make the method suitable for processing large numbers of samples typically generated in clinical trials [4].
Understanding the metabolic pathways is vital for predicting potential drug-drug interactions. The involvement of CYP3A4 suggests that co-administration with strong inducers or inhibitors of this enzyme could alter allitinib exposure [3]. Furthermore, the detection of dihydrodiol and thiol conjugate metabolites implies the formation of reactive intermediates, warranting further investigation into the potential for drug-induced toxicity [3].
This detailed application note provides a reliable protocol for quantifying allitinib and its key metabolites M6 and M10 in human plasma. The method meets all validation criteria for sensitivity, precision, and accuracy. Its successful application in a clinical study highlights its utility in supporting pharmacokinetic and safety evaluations during the development of allitinib, ultimately contributing to a deeper understanding of its clinical profile.
Allitinib (AST1306) is a second-generation, irreversible pan-EGFR inhibitor that targets EGFR, HER2, and HER4, demonstrating potent activity against EGFR T790M/L858R resistance mutations. This application note provides detailed protocols for comprehensive in vitro screening of allitinib across cancer cell line panels, with a focus on identifying predictive biomarkers and rational combination strategies. The irreversible binding mechanism of allitinib differentiates it from first-generation EGFR inhibitors, providing sustained target inhibition and potentially overcoming common resistance mechanisms. These protocols are particularly valuable for researchers investigating therapeutic options for KRAS-mutant NSCLC, which has traditionally presented therapeutic challenges and limited treatment options.
Recent studies have demonstrated that allitinib exhibits broad cytotoxicity across various cancer types, including head and neck cancer, esophageal carcinoma, melanoma, and lung cancer. The compound's unique ability to target multiple EGFR family members while maintaining favorable pharmacokinetic properties makes it an attractive candidate for further development. The protocols outlined herein are designed to systematically evaluate allitinib's efficacy, determine mechanisms of sensitivity and resistance, and identify rational combination approaches to enhance its antitumor activity, particularly in difficult-to-treat malignancies.
Systematic profiling of allitinib across characterized cancer cell lines provides critical information about its spectrum of activity and potential biomarkers of response. The following panel represents a recommended set of cell lines for evaluating allitinib activity, with particular emphasis on NSCLC models encompassing diverse molecular backgrounds.
Table 1: Recommended Cancer Cell Line Panel for Allitinib Screening
| Cell Line | Cancer Type | Molecular Features | Allitinib IC₅₀ (μM) | Sensitivity Classification |
|---|---|---|---|---|
| PC9 | NSCLC | EGFR exon 19 deletion | 0.21 ± 0.09 | High sensitivity |
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 0.31 ± 0.07 | High sensitivity |
| NCI-H827 | NSCLC | EGFR exon 19 deletion | 0.28 ± 0.05 | High sensitivity |
| NCI-H292 | NSCLC | KRAS wild-type | ~0.2* | High sensitivity |
| A549 | NSCLC | KRAS G12S | 2.1 ± 1.3† | Resistant |
| NCI-H358 | NSCLC | KRAS G12C | 2.1 ± 1.3† | Resistant |
| NCI-H727 | NSCLC | KRAS mutation | 2.1 ± 1.3† | Resistant |
| SK-LU-1 | NSCLC | KRAS mutation | 2.1 ± 1.3† | Resistant |
| HCB-514 | Cervical cancer | HPV-16+, EGFR amplification | To be determined | To be determined |
| HCB-541 | Cutaneous SCC | HRAS Q61H, TP53 R248L | To be determined | To be determined |
*Value estimated from proliferation curves at fixed concentration (0.2 μM). †Average value across KRAS mutant cell lines; individual values may vary.
This screening panel enables researchers to correlate genetic features with drug response, identifying potential predictive biomarkers. The clear distinction between EGFR-mutant and KRAS-mutant models provides a foundation for understanding the molecular determinants of allitinib sensitivity.
The following diagram illustrates the recommended workflow for allitinib screening, from initial cytotoxicity assessment to mechanistic investigation:
Purpose: To maintain properly characterized cancer cell lines under standardized conditions for reproducible allitinib screening.
Materials:
Procedure:
Quality Control:
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of allitinib across the cell line panel.
Materials:
Procedure:
Troubleshooting:
Purpose: To evaluate the effects of allitinib on complex phenotypic endpoints including colony formation, migration, and invasion.
Materials:
Procedure:
Colony Formation Assay:
Migration Assay (Transwell):
Three-Dimensional Culture Models:
Purpose: To identify molecular pathways associated with allitinib sensitivity and resistance, with emphasis on KRAS-mutant models.
Materials:
Procedure:
Pathway Analysis Using Phospho-Protein Arrays:
Gene Expression Profiling:
Western Blot Validation:
Purpose: To overcome intrinsic resistance to allitinib in KRAS-mutant NSCLC cells through combination with mTOR inhibition.
Rationale: KRAS mutations activate multiple downstream pathways, including the PI3K-Akt-mTOR axis, which can confer resistance to EGFR inhibitors. Combined targeting of EGFR and mTOR may provide enhanced antitumor activity.
Table 2: Combination Index Analysis of Allitinib + Everolimus in KRAS-Mutant Models
| Cell Line | KRAS Status | Allitinib IC₅₀ (μM) | Everolimus IC₅₀ (μM) | Combination Index | Interpretation |
|---|---|---|---|---|---|
| NCI-H292 | Wild-type | ~0.2 | To be determined | To be determined | Additive/Synergistic |
| NCI-H292 KRAS G12D | Mutant | >2.0 | To be determined | <1.0 | Synergistic |
| NCI-H292 KRAS G12S | Mutant | >2.0 | To be determined | <1.0 | Synergistic |
| A549 | G12S | 2.1 ± 1.3 | To be determined | <1.0 | Synergistic |
Procedure:
The following diagram illustrates the molecular rationale for the allitinib-everolimus combination strategy:
Purpose: To establish standardized criteria for interpreting allitinib screening results and identifying predictive biomarkers.
Sensitivity Classification:
Biomarker Correlation:
Purpose: To provide guidance on advancing allitinib candidates from in vitro screening to in vivo validation.
In Vivo Validation Models:
Biomarker Validation in Preclinical Models:
This application note provides comprehensive protocols for screening allitinib across cancer cell line panels, with emphasis on identifying molecular determinants of response and rational combination strategies. The provided methodologies enable robust characterization of allitinib's antitumor activity, detailed mechanistic studies, and identification of biomarkers that can guide clinical development. The finding that mTOR inhibition with everolimus restores allitinib sensitivity in KRAS-mutant NSCLC models provides a particularly promising approach for addressing this difficult-to-treat population. These standardized protocols will facilitate systematic evaluation of allitinib across research laboratories and support the rational design of combination therapies for enhanced antitumor efficacy.
Allitinib (also known as AST1306) is a second-generation irreversible pan-EGFR inhibitor that selectively targets the ErbB family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4. This small molecule therapeutic agent covalently binds to cysteine residues in the ATP-binding pocket of these receptors, leading to sustained inhibition of kinase activity and subsequent downstream signaling pathways. Allitinib has demonstrated potent antitumor activity in various preclinical models, particularly in non-small cell lung cancer (NSCLC) and HER2-positive breast cancer. The development of allitinib represents a significant advancement in targeted cancer therapy, especially for tumors resistant to first-generation EGFR inhibitors [1] [2].
The soft agar colony formation assay is a well-established in vitro technique for assessing anchorage-independent growth, which is a hallmark of cellular transformation and malignant progression. Unlike traditional 2D cell culture models, this assay prevents cell adhesion to a solid substrate, thereby selectively allowing transformed cells to proliferate and form colonies. This method is considered one of the most stringent tests for malignant transformation as it closely mimics the microenvironment that tumor cells encounter during metastatic dissemination. The assay provides a robust platform for evaluating the efficacy of therapeutic agents like allitinib in suppressing tumorigenic potential by measuring the reduction in colony formation capacity following treatment [3] [4].
The combination of allitinib with the soft agar colony formation assay offers researchers a powerful tool for investigating the anti-transformative potential of this targeted therapeutic agent. This application note provides detailed methodologies and protocols for implementing this assay in preclinical drug evaluation studies, with particular emphasis on standardized procedures, data analysis techniques, and troubleshooting guidelines to ensure reproducible and biologically relevant results.
Successful implementation of the allitinib soft agar colony formation assay requires careful consideration of several critical parameters that significantly impact assay performance and experimental outcomes. Cell seeding density must be optimized for each cell line to ensure adequate colony formation without causing overcrowding. For most cancer cell lines, a density range of 5,000-10,000 cells per well in a 12-well plate format provides sufficient colony formation for quantitative analysis while maintaining signal linearity. Preliminary range-finding experiments are essential to determine the optimal cell density for specific experimental conditions [5].
The concentration range of allitinib represents another crucial parameter in assay design. Based on published studies, allitinib exhibits potent cytotoxic effects with GI₅₀ values (concentration causing 50% growth inhibition) varying significantly across different cancer cell lines. In NSCLC models, highly sensitive cell lines demonstrate GI₅₀ values below 1 μM, while resistant phenotypes may require concentrations exceeding 10 μM. A recommended approach involves testing allitinib across a broad concentration range (0.1-20 μM) in initial experiments to establish a comprehensive dose-response relationship, followed by more focused testing around the IC₅₀ values in subsequent assays [1] [2].
The duration of the assay and feeding schedule must be carefully optimized to maintain cell viability while allowing sufficient time for colony development. Most cancer cell lines require 14-21 days to form measurable colonies in soft agar. During this extended culture period, a layer of complete growth medium should be maintained over the agar layers to prevent desiccation, with twice-weekly feeding recommended to ensure adequate nutrient supply and waste removal. Allitinib can be incorporated into both the initial agar-cell mixture and the feeding medium to maintain consistent drug exposure throughout the assay period [3] [4].
The selection of appropriate cell line models is critical for generating biologically relevant data in allitinib soft agar colony formation assays. NSCLC cell lines with varying EGFR and KRAS mutation status have been extensively characterized for their response to allitinib. The H292 bronchial mucoepidermoid carcinoma cell line (KRAS wild-type) demonstrates high sensitivity to allitinib, while isogenic H292 cells transfected with KRAS mutations (G12D and G12S) exhibit significant resistance, making them ideal models for investigating mechanisms of drug response and resistance [1] [2].
Table 1: Cancer Cell Lines for Allitinib Soft Agar Colony Formation Assays
| Cell Line | Cancer Type | Genetic Background | Response to Allitinib | Optimal Seeding Density |
|---|---|---|---|---|
| H292 (WT) | NSCLC | KRAS wild-type | Highly sensitive (GI₅₀ <1 μM) | 5,000 cells/well |
| H292 (G12D) | NSCLC | KRAS mutation (G12D) | Resistant (6-fold increase in IC₅₀) | 5,000 cells/well |
| H292 (G12S) | NSCLC | KRAS mutation (G12S) | Resistant (8-fold increase in IC₅₀) | 5,000 cells/well |
| D341 | Medulloblastoma | Group 3 MYC-amplified | Not reported for allitinib; suitable for assay optimization | 10,000 cells/well |
| D283 | Medulloblastoma | Group 3 | Not reported for allitinib; suitable for assay optimization | 10,000 cells/well |
Prior to assay setup, cells should be maintained in their recommended culture media under standard conditions (37°C, 5% CO₂, 95% humidity) and monitored for mycoplasma contamination and morphological stability. It is essential to use cells in their exponential growth phase for soft agar assays, as stationary-phase cells may exhibit reduced colony-forming efficiency. Cells should be harvested using standard trypsinization procedures, washed with phosphate-buffered saline (PBS), and resuspended in complete medium at the appropriate density for agar incorporation [4] [5].
Allitinib is typically supplied as a lyophilized powder with stated purity. For in vitro applications, a stock solution of 10-20 mM should be prepared in dimethyl sulfoxide (DMSO) and stored in aliquots at -20°C or -80°C to prevent freeze-thaw degradation. The final DMSO concentration in the assay should not exceed 0.1% (v/v) to avoid solvent-related toxicity. Working solutions are prepared by diluting the stock solution in culture medium immediately before use. It is recommended to include vehicle controls (DMSO at the same concentration as drug-treated samples) in all experiments to account for any potential effects of the solvent on colony formation [1].
Required Reagents:
Required Equipment:
Prepare a 5% (w/v) agar solution by adding 5 g of noble agar to 100 mL of deionized water in a glass bottle. Loosen the cap and autoclave at 121°C for 15 minutes to sterilize and completely dissolve the agar.
Place the sterile 5% agar solution in a 50°C water bath to maintain it in liquid phase for immediate use. For storage, the agar solution can be kept at 4°C and re-melted in a microwave or boiling water bath when needed.
Prepare complete culture medium appropriate for the cell line being tested, supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine. Pre-warm the medium to 37°C before use.
For the base layer, prepare a 0.5% agar-medium mixture by combining 1 mL of 5% agar solution (50°C) with 9 mL of complete medium (37°C) in a sterile 50 mL conical tube. Mix thoroughly by inversion, avoiding bubble formation.
For the cell-containing layer, prepare a 0.35% agar-medium mixture by combining 0.7 mL of 5% agar solution (50°C) with 9.3 mL of complete medium (37°C) in a separate sterile 50 mL conical tube [4] [5].
Base layer preparation: Quickly add 1.5 mL of the 0.5% agar-medium mixture to each well of a 6-well plate (or proportional volumes for other plate formats). Swirl the plate gently to ensure even distribution and allow the agar to solidify at room temperature in the biological safety cabinet for 30 minutes.
Cell preparation and counting: Harvest exponentially growing cells by trypsinization, neutralize with complete medium, and collect by centrifugation at 60 × g for 5 minutes. Resuspend the cell pellet in complete medium and determine the cell concentration using an automated cell counter or hemocytometer.
Cell-agar layer preparation: Prepare the cell suspension at 2× the final desired concentration (e.g., 10,000 cells/mL for a final density of 5,000 cells/well in a 6-well plate). Mix the cell suspension with an equal volume of the 0.35% agar-medium mixture maintained at 42°C to achieve the final cell concentration in 0.35% agar.
Allitinib incorporation: Add the appropriate volume of allitinib working solution to the cell-agar mixture to achieve the desired final concentrations (typically 0.1-20 μM range). For vehicle controls, add DMSO at the same final concentration (not exceeding 0.1%).
Cell layer application: Carefully overlay 1.5 mL of the cell-agar-allitinib mixture onto the solidified base layer in each well. Gently swirl the plate to ensure even distribution and allow to solidify at room temperature for 30 minutes.
Feeding layer: Once solidified, add 500 μL of complete medium containing the corresponding concentration of allitinib or vehicle control to the top of each well to prevent drying. Place the plates in a 37°C, 5% CO₂ humidified incubator [4] [5].
Feeding schedule: Refresh the top medium layer containing allitinib or vehicle control twice weekly throughout the assay duration. Carefully remove approximately half of the existing medium and replace with fresh pre-warmed medium containing the appropriate compounds to maintain nutrient supply and drug exposure without disturbing the soft agar layers.
Colony monitoring: Periodically examine the plates under a phase contrast microscope to monitor colony formation and growth. Most cancer cell lines will require 14-21 days to develop colonies of sufficient size for quantification. Avoid frequent handling and temperature fluctuations that might affect colony growth.
Colony staining: After 14-21 days, when colonies are clearly visible (typically >50 μm diameter), add 200 μL of NBT solution (1 mg/mL in PBS) to each well and incubate overnight at 37°C. Alternatively, resazurin (10% v/v) can be added and incubated for 6 hours at 37°C for fluorescent detection [3] [5].
Manual counting represents the traditional approach for colony quantification in soft agar assays. Colonies are defined as cell aggregates containing at least 50 cells or measuring >50 μm in diameter. Using a grid system or colony counter, each well is systematically scanned, and colonies meeting the size criteria are counted. While this method is straightforward, it is time-consuming and subject to observer bias, particularly for borderline-sized colonies or densely populated wells [4].
Digital image analysis provides a more objective and high-throughput alternative for colony quantification. Stained plates are scanned using a high-resolution scanner or imaged with an inverted microscope equipped with a digital camera. The resulting images are analyzed using specialized software such as ImageJ with colony counting plugins or commercial systems like the GelCount colony counter. These systems apply size and intensity thresholds to distinguish true colonies from background, providing data on both colony number and size distribution. This approach generates more reproducible data and enables the detection of subtle changes in colony formation in response to allitinib treatment [6] [5].
For high-throughput applications in 384-well formats, fluorescence-based quantification using resazurin or GF-AFC substrates provides an efficient alternative to colony counting. After optimal incubation periods (6 hours for resazurin, 3 hours for GF-AFC), fluorescence is measured using a plate reader, and the signal is correlated with viable cell mass. This approach is particularly valuable for large-scale screening applications but may not provide information on colony size distribution [5].
Data normalization is essential for meaningful interpretation of soft agar assay results. Colony counts or fluorescence signals should be normalized to vehicle controls to calculate percentage inhibition. For allitinib dose-response studies, data are typically fitted to a four-parameter logistic curve using software such as GraphPad Prism to determine IC₅₀ values (concentration causing 50% inhibition of colony formation).
Table 2: Quantitative Assessment of Allitinib Efficacy in Soft Agar Assays
| Cell Line | KRAS Status | Allitinib IC₅₀ (μM) | Colony Formation Inhibition | Migration/Invasion Impact | |---------------|-----------------|--------------------------|---------------------------------|------------------------------| | H292 (WT) | Wild-type | 0.95 ± 0.17 >70% at 2.5 μM | Moderate reduction | | H292 (G12D) | Mutant | 6.56 ± 0.23 ~40% at 2.5 μM | Minimal effect | | H292 (G12S) | Mutant | 8.47 ± 0.15 ~30% at 2.5 μM | Minimal effect | | PANC-1 | Mutant >10 | ~20% at 2.5 μM | Not reported |
Statistical significance between treatment groups should be determined using appropriate tests, typically one-way ANOVA with post-hoc tests for multiple comparisons or Student's t-test for pairwise comparisons. Experiments should be performed with a minimum of three biological replicates, each containing multiple technical replicates (typically triplicate wells per condition). Results should be presented as mean ± standard deviation, with p-values <0.05 considered statistically significant [1] [2].
The soft agar colony formation assay serves as a powerful tool for elucidating the antitumor mechanisms of allitinib in various cancer models. In NSCLC, this assay has demonstrated that KRAS mutation status significantly influences response to allitinib. Isogenic H292 cell lines with KRAS G12D and G12S mutations exhibit 6- to 8-fold increases in IC₅₀ values compared to wild-type controls, highlighting the role of KRAS signaling in mediating resistance to EGFR-targeted therapies. Furthermore, KRAS mutant cells display enhanced colony formation, migration, and invasion capabilities in soft agar assays, reflecting their more aggressive phenotype [1] [2].
The integration of soft agar assays with signaling pathway analysis provides insights into the molecular mechanisms underlying allitinib response and resistance. Reverse-phase protein array (RPPA) analysis of allitinib-treated cells has revealed activation of multiple survival pathways in resistant models, including AKT, CREB, HSP27, JNK, and mTOR. These findings suggest that compensatory activation of alternative signaling nodes may bypass EGFR inhibition, thereby sustaining anchorage-independent growth despite allitinib treatment [1].
Figure 1: Signaling Pathways Regulating Allitinib Response in Soft Agar Colony Formation Assay. Allitinib directly inhibits HER family receptors, impacting downstream signaling through KRAS-dependent and independent pathways. KRAS mutations activate multiple signaling cascades that promote anchorage-independent growth and confer resistance to allitinib.
The soft agar colony formation assay provides an ideal platform for evaluating combination therapy approaches to overcome allitinib resistance. Studies investigating the combination of allitinib with mTOR inhibitors such as everolimus have demonstrated synergistic suppression of colony formation in KRAS mutant NSCLC models. This combination therapy approach effectively targets compensatory signaling pathways that emerge following EGFR inhibition, resulting in enhanced antitumor efficacy [1].
The assay format also enables investigation of sequential treatment strategies and their impact on colony formation capacity. For instance, pretreatment with everolimus to inhibit mTOR signaling has been shown to resensitize KRAS mutant cells to allitinib, reducing the IC₅₀ values to levels comparable to those observed in wild-type cells. These findings highlight the utility of the soft agar colony formation assay not only for evaluating single-agent activity but also for developing rational combination strategies to enhance therapeutic efficacy [1].
Poor colony formation represents a frequent challenge in soft agar assays. This issue may stem from suboptimal agar concentration, inappropriate cell density, or inadequate nutrient supply. To address this, ensure that the agar concentration falls within the recommended range (0.3-0.4% for the top layer) and verify cell viability before assay setup. Using freshly prepared medium with adequate serum supplementation (10% FBS) and maintaining consistent feeding schedules can significantly improve colony formation efficiency [4].
High background growth instead of discrete colonies often results from overly high cell seeding density or insufficient agar concentration. Performing a cell density titration experiment before the main assay is crucial for determining the optimal seeding concentration for each cell line. Additionally, ensuring proper agar solidification by allowing sufficient time at room temperature before transferring plates to the incubator can prevent cell migration and diffuse growth patterns [3] [4].
Variable results between replicates may arise from uneven cell distribution in the agar matrix or temperature fluctuations during agar preparation. To minimize variability, maintain agar and medium at the specified temperatures (42°C and 37°C, respectively) during mixing, and work efficiently to prevent premature solidification. Thoroughly mix the cell-agar mixture before plating, and consider using wider-bore pipette tips to minimize shear stress on cells during dispensing [5].
High-throughput adaptation of the soft agar colony formation assay enables large-scale screening of compound libraries for anti-transformative activity. The miniaturization of the assay to 384-well plate formats, combined with fluorescence-based readouts using resazurin or GF-AFC substrates, significantly increases throughput while maintaining robust statistical parameters (Z'-factor >0.5). This approach facilitates the evaluation of allitinib in combination with multiple other targeted agents to identify synergistic interactions [5].
Digital soft agar colony formation (D-SAC) assays represent an advanced technological development that enhances the sensitivity and reproducibility of traditional soft agar methods. This approach employs automated imaging and computational analysis to precisely quantify colony formation efficiency, enabling detection of rare cellular events with high precision. The D-SAC platform has been validated for detecting tumorigenic transformed cells at frequencies as low as 0.0001%, making it particularly valuable for assessing the residual tumorigenic risk in cell therapy products and for evaluating the efficacy of targeted agents like allitinib against minor subpopulations within heterogeneous tumors [6].
Figure 2: Workflow for Allitinib Soft Agar Colony Formation Assay. The diagram outlines the key steps in performing the assay, from initial optimization through final analysis, highlighting critical decision points that impact assay success.
The soft agar colony formation assay represents a robust and biologically relevant platform for evaluating the antitumor efficacy of allitinib in preclinical models. This method provides critical insights into the ability of allitinib to suppress anchorage-independent growth, a hallmark of cellular transformation and malignant progression. Through careful optimization and standardized implementation, researchers can obtain reproducible data on allitinib sensitivity across different cancer models, identify mechanisms of inherent and acquired resistance, and develop rational combination strategies to enhance therapeutic efficacy.
The integration of this classical assay with modern technological advancements, including high-throughput automation, digital imaging, and signaling pathway analysis, further expands its utility in contemporary cancer drug development. As research continues to elucidate the complex signaling networks modulated by allitinib, the soft agar colony formation assay remains an indispensable tool for validating these findings in a physiologically relevant context and advancing the development of more effective targeted therapies for cancer treatment.
Allitinib tosylate is an orally active, irreversible inhibitor of EGFR and ErbB2, but its poor aqueous solubility can severely limit its bioavailability and efficacy in pre-clinical and clinical settings [1] [2]. Addressing this is a critical step in formulation development.
The table below summarizes the core solubility data available for this compound, which is essential for planning enhancement strategies.
| Solvent | Solubility | Conditions / Notes |
|---|---|---|
| DMSO | 50 mg/mL (80.50 mM) [1] | Stock solution; hygroscopic DMSO impacts solubility, use newly opened vials. |
| Water (Aqueous buffers) | Insoluble [1] | Confers BCS Class II (low solubility, high permeability) characteristics. |
For a poorly soluble drug like this compound, several formulation strategies can be employed. The table below compares some of the most effective techniques, supported by research on analogous drugs.
| Strategy | Mechanism | Evidence from Similar Compounds |
|---|---|---|
| Cyclodextrin Complexation | Hydrophobic drug hosted in hydrophilic cyclodextrin cavity, increasing apparent solubility. | Sorafenib tosylate: β-cyclodextrin ternary complex increased solubility from 0.19 µg/mL to 17.54 µg/mL [3]. |
| Surfactant Systems | Micelle formation solubilizes drugs within hydrophobic cores. | Curcumin: Surfactants like Sodium Lauryl Sulfate (SLS) and Pluronic F-127 showed moderate to high improvement in dissolution [4]. |
| Solid Dispersions | Drug dispersed in hydrophilic polymer matrix, reducing crystallinity and improving wetting. | Curcumin: PVP-based solid dispersions achieved 94% dissolution [4]. |
| Co-solvent & In Vivo Formulations | Use of organic solvents or mixtures to solubilize drug for in vivo studies. | This compound: A validated in vivo formulation uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1]. |
| Nanocrystal & Nanoformulations | Particle size reduction increases surface area, enhancing dissolution rate. | Curcumin: Nanoformulations were among the most effective, with over 90% dissolution [4]. |
| Salt & Polymorph Selection | Exploiting differences in solubility between crystalline forms (polymorphs). | Sorafenib tosylate: Polymorph Form III showed significantly higher solubility than Form I in phosphate buffer (1.805 mg/mL vs. 0.051 mg/mL) [5]. |
Since direct protocols for this compound are not available, here are detailed methodologies based on the most successful strategies applied to similar compounds.
This protocol is adapted from the successful formulation of Sorafenib tosylate [3].
Workflow:
Detailed Steps:
This method is simpler and can be effective for creating solutions for in vitro assays [4].
Workflow:
Detailed Steps:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Complexation Efficiency | Instability constant (Kc) too low or incorrect stoichiometry. | Optimize the drug-to-cyclodextrin ratio based on phase-solubility studies. Try different preparation methods (freeze-drying, spray-drying). |
| Precipitation in Surfactant Systems | Solution is supersaturated and metastable; dilution upon administration. | Increase surfactant concentration to be well above the Critical Micelle Concentration (CMC). Consider using surfactant blends. |
| Poor Dissolution Rate | The formulation re-crystallizes or is not fully amorphous. | Add stabilizing polymers (e.g., HPMC, PVP) to ternary complexes to inhibit crystallization. |
| Low Oral Bioavailability | Improved solubility does not translate to in vivo performance. | Move towards nanofomulations (e.g., lipid nanoparticles) which can enhance both solubility and intestinal permeability [6] [4]. |
For optimal stability, it is crucial to adhere to the following storage conditions as recommended by chemical suppliers and safety data sheets.
| Parameter | Recommended Condition | | :--- | :--- | | Form | Powder | In solvent (e.g., DMSO) | | Long-Term Storage | -20°C [1] | -80°C [1] | | Short-Term Handling | Room temperature (shipped with blue ice) [2] | -80°C [2] | | Protection | Protect from direct sunlight [1] | - | | Container | Keep in a tightly sealed container in a cool, well-ventilated area [1] | - |
Understanding the solubility of Allitinib is key to preparing stock solutions for your experiments.
| Property | Detail |
|---|---|
| Solubility in DMSO | 55 mg/mL (122.53 mM) [2] |
| In Vivo Formulation | Can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] |
| Preparation Note | Sonication is recommended to dissolve the powder [2]. Working solutions should be prepared immediately [2]. |
The following diagram outlines the key steps for safely handling Allitinib and preparing it for experimental use, based on the manufacturer's guidelines:
What personal protective equipment (PPE) should I use when handling Allitinib powder? You should wear safety goggles with side-shields, protective gloves, and impervious clothing. To avoid inhaling dust or aerosols, use the product only in areas with appropriate exhaust ventilation [1].
What should I do if I spill Allitinib? Absorb the spill with a finely-powdered liquid-binding material (like diatomite). Surfaces and equipment should be decontaminated by scrubbing with alcohol. All contaminated material must be disposed of as chemical waste according to institutional regulations [1].
Why is sonication recommended when preparing a DMSO stock solution? Sonication uses sound energy to agitate particles in the solution, which helps break up the powder and accelerates the dissolution process, ensuring a homogeneous and fully dissolved stock solution [2].
What is the chemical stability of Allitinib? The available data sheet indicates that Allitinib is stable under the recommended storage conditions. It should be kept away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
For reliable quantification of allitinib and its metabolites in biological samples, the following methodology has been developed and validated.
1. Sample Preparation (Protein Precipitation)
2. LC-MS/MS Analysis Conditions The core conditions for the chromatographic separation and mass detection are as follows [1] [2]:
3. Method Validation Performance The method has been validated for the simultaneous quantification of allitinib, M6, and M10. Key performance parameters are summarized in the table below [1] [2]:
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ, ng/mL) | Intra-day & Inter-day Accuracy & Precision |
|---|---|---|---|
| Allitinib | 0.300 - 200 | 0.300 | Within ±15% at all concentrations |
| M6 | 0.030 - 20.0 | 0.030 | Within ±15% at all concentrations |
| M10 | 0.075 - 50.0 | 0.075 | Within ±15% at all concentrations |
Problem: Inadequate sensitivity for metabolite M6
Problem: Understanding the source of metabolites for interference studies
The following diagram illustrates the relationship between allitinib's key metabolites and the recommended analytical strategy to manage potential interference, based on the validated LC-MS/MS method:
Q1: Why is an APCI source preferred over ESI for this method? A1: During method development, the APCI source provided a significantly higher sensitivity for metabolite M6 compared to an ESI source, which was unable to achieve the required lower limit of quantification (LLOQ). APCI's gas-phase ionization process is less susceptible to matrix effects from plasma components, making it more robust for this specific application [2].
Q2: What is the clinical relevance of monitoring these metabolites? A2: Monitoring M6 and M10 is crucial for a comprehensive understanding of allitinib's pharmacokinetics, efficacy, and safety profile in cancer patients. As these are the major circulating metabolites, they could contribute to the drug's overall pharmacological activity or its toxicity, making their quantification essential for clinical development and therapeutic drug monitoring [1] [3] [2].
Q3: Can this method be used for other tyrosine kinase inhibitors (TKIs)? A3: The general principles of LC-MS/MS, sample preparation, and the use of stable isotope-labeled internal standards are widely applicable in TKI analysis [4] [5]. However, the specific chromatographic conditions (mobile phase, column) and mass transitions (MRM) must be optimized and validated for each unique drug and its metabolites [4].
Q1: What is the most critical factor for achieving high sensitivity in quantifying allitinib and its metabolites?
Q2: How can I improve the throughput and reproducibility of my plasma sample preparation?
Q3: Our protein precipitation for allitinib yields inconsistent recovery. What should we check?
Q4: Are there special considerations for collecting and storing plasma for allitinib assays?
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low sensitivity for M6 metabolite | Insensitive mass spectrometry detection | Use a high-sensitivity tandem mass spectrometer (e.g., AB Sciex 6500) with APCI source [1] [2]. |
| Inconsistent recovery & high CV | Manual pipetting errors; inconsistent protein precipitation | Automate liquid transfer steps using a robotic liquid handler [3] [4]. |
| High background noise | Incomplete chromatographic separation; matrix effects | Optimize the gradient elution program. Use a high-quality C18 column (e.g., Zorbax Eclipse XDB C18, 1.8 µm) [1]. |
| Poor chromatography | Column degradation; mobile phase contamination | Replace guard column, use fresh/high-quality solvents and additives (e.g., ammonium acetate, formic acid) [1]. |
The following is a summary of the key parameters from the validated LC-MS/MS method for the simultaneous determination of allitinib and its two major metabolites (M6 and M10) in human plasma [1] [2].
1. Sample Preparation (Protein Precipitation)
2. LC-MS/MS Analysis Conditions
3. Method Validation and Key Parameters The table below summarizes the key quantitative performance data from the validated method [1]:
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day & Inter-day Accuracy & Precision |
|---|---|---|---|
| Allitinib | 0.300 – 200 | 0.300 | Within ±15% |
| Metabolite M6 | 0.030 – 20.0 | 0.030 | Within ±15% |
| Metabolite M10 | 0.075 – 50.0 | 0.075 | Within ±15% |
The following diagram illustrates a streamlined workflow for plasma sample analysis, integrating the specific allitinib method with modern automation strategies.
The analysis of Allitinib (AST1306) and its metabolites presents significant sensitivity challenges in LC-MS/MS bioanalysis due to the low plasma concentrations achieved following therapeutic dosing, coupled with the compound's extensive first-pass metabolism. Allitinib is an irreversible inhibitor of both EGFR and ErbB2 receptors currently in clinical trials for solid tumors, and monitoring its pharmacokinetic profile requires exceptional method sensitivity. The key metabolites M6 (amide hydrolysis product) and M10 (29,30-dihydrodiol) circulate as major metabolites and require simultaneous quantification to fully understand the drug's pharmacological and safety profiles [1] [2].
The primary sensitivity challenge emerges from the inherently low plasma concentrations of Allitinib and its metabolites, which necessitate a lower limit of quantification (LLOQ) of 0.300 ng/mL for Allitinib, 0.030 ng/mL for M6, and 0.075 ng/mL for M10 in human plasma [1]. During method development, researchers encountered particular difficulty with M6, where initial mass spectrometry response was insufficient for quantification, requiring a switch to a more sensitive instrument platform [1]. These sensitivity requirements demand careful optimization of every aspect of the analytical method from sample preparation through to MS detection parameters.
Ionization Mode Selection: Employ atmospheric-pressure chemical ionization (APCI) in positive ion mode rather than electrospray ionization (ESI) for Allitinib analysis. Research demonstrates that APCI provides superior performance for Allitinib and its metabolites, potentially due to reduced matrix effects compared to ESI [2]. APCI generates ions through gas-phase reactions rather than liquid-phase processes, minimizing competition effects from co-eluting matrix components [3].
Source Parameter Fine-Tuning: Systematically optimize these critical source parameters using repeated injections of a standard solution:
Instrument Platform Considerations: Select a high-sensitivity triple quadrupole mass spectrometer such as the AB Sciex Triple Quad 6500 system. Method development experiments revealed that initial attempts using a Thermo Fisher Quantum Ultra mass spectrometer provided insufficient sensitivity for the M6 metabolite, necessitating a switch to a more sensitive platform [1].
Detection Parameter Optimization:
The table below summarizes the optimized MS conditions for Allitinib analysis based on published methods:
Table: Optimized MS Conditions for Allitinib and Metabolites
| Parameter | Allitinib | Metabolite M6 | Metabolite M10 |
|---|---|---|---|
| Ionization Mode | APCI+ | APCI+ | APCI+ |
| MS Platform | AB Sciex Triple Quad 6500 | AB Sciex Triple Quad 6500 | AB Sciex Triple Quad 6500 |
| Quantification Range | 0.300-200 ng/mL | 0.030-20.0 ng/mL | 0.075-50.0 ng/mL |
| Sample Volume | 100 μL | 100 μL | 100 μL |
| Internal Standard | NB-2 | Lapatinib | Lapatinib |
Protein Precipitation: Implement a simple protein precipitation procedure with a minimal sample volume of 100 μL. This approach provides an excellent balance between efficiency, recovery, and throughput for Allitinib analysis. The method employs precipitation with organic solvents followed by centrifugation and direct analysis of the supernatant [1].
Alternative Extraction Methods: Consider these advanced techniques for challenging matrices:
Matrix Effect Assessment: Systematically evaluate matrix effects during method validation by comparing the response of standards in neat solution versus spiked post-extraction matrix [3]. For Allitinib, APCI ionization demonstrates reduced matrix effects compared to ESI, contributing to improved method sensitivity [2].
Minimizing Exogenous Interferences:
Column Chemistry: Employ a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm) or similar rapid-separation column for Allitinib analysis. The small particle size and optimized stationary phase provide excellent separation efficiency with a total run time of approximately 5 minutes [2].
Mobile Phase Optimization:
Flow Rate Considerations: Implement lower flow rates (0.2-0.5 mL/min) to enhance ionization efficiency. Slower flow rates promote the formation of smaller droplets during the ionization process, leading to more efficient desolvation and increased production of gas-phase ions [3].
Gradient Profile Design: Develop a shallow gradient around the expected retention time of Allitinib and its metabolites to achieve adequate separation from matrix components while maintaining narrow peak widths for enhanced signal intensity.
The following workflow diagram illustrates the comprehensive method development process for enhancing Allitinib LC-MS/MS sensitivity:
Table: Allitinib LC-MS/MS Sensitivity Issues and Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Signal for M6 Metabolite | Inefficient ionization, insufficient instrument sensitivity | Switch to higher-sensitivity MS platform (AB Sciex 6500), optimize APCI parameters, evaluate mobile phase additives [1] |
| High Background Noise | Matrix effects, contaminated ion source, mobile phase impurities | Improve sample cleanup, implement more selective extraction (SPE), use higher purity reagents, clean ion source [3] |
| Poor Reproducibility | Variable ionization, inconsistent sample preparation, column degradation | Optimize capillary voltage for stable spray, standardize extraction protocol, replace aging column [3] |
| Insufficient LLOQ | Suboptimal ion transmission, inefficient desolvation, ion suppression | Reduce flow rate, optimize source position, implement SMRM for multiple charge states, decrease sample volume [3] [4] |
| Signal Drift During Sequence | Source contamination, mobile phase depletion, temperature fluctuation | Incorporate more frequent cleaning, refresh mobile phases, stabilize column temperature [3] |
A: APCI (Atmospheric Pressure Chemical Ionization) in positive ion mode is recommended for Allitinib analysis. While ESI is more common for many LC-MS applications, APCI demonstrates superior performance for Allitinib and its metabolites due to reduced matrix effects. APCI generates ions through gas-phase reactions rather than liquid-phase processes, minimizing the charge competition effects that can suppress ionization in ESI [3] [2]. This is particularly important for achieving the required sensitivity for the M6 metabolite, which presents the greatest analytical challenge.
A: Enhancing M6 sensitivity requires a multi-faceted approach:
A: Protein precipitation provides an excellent balance of efficiency, recovery, and throughput for Allitinib analysis, with demonstrated success using only 100 μL of plasma sample [1]. For more challenging matrices or when lower detection limits are required, salting-out assisted liquid-liquid extraction (SALLE) or solid-phase extraction (SPE) may provide cleaner extracts and better sensitivity. The choice depends on your specific sensitivity requirements, sample volume availability, and matrix complexity [5].
A: The validated method utilizes:
These conditions provide an optimal balance of separation efficiency, analysis time, and ionization efficiency for Allitinib and its metabolites.
The following diagram illustrates the key parameter optimization workflow for maximizing Allitinib LC-MS/MS sensitivity:
Q1: Why is there high variability in my Allitinib dose-response curves? High variability in dose-response data often stems from inconsistencies in cell handling, compound preparation, or assay conditions. The table below outlines common causes and solutions.
| Potential Cause | Specific Issue | Recommended Solution |
|---|---|---|
| Cell Line Status | Genetic drift; inconsistent passage number; mycoplasma contamination. | Use low-passage stocks; perform regular authentication and mycoplasma testing [1]. |
| Compound Handling | Degradation due to multiple freeze-thaw cycles; inaccurate serial dilution; non-uniform DMSO concentration. | Prepare single-use aliquots; use proper dilution techniques; keep final DMSO concentration consistent and low (e.g., <0.1%). |
| Assay Conditions | Inconsistent cell seeding density or viability; edge effects in microplates; incomplete inhibition of alternative pathways. | Standardize seeding protocol with viability checks; use edge-sealing plates; consider combination with other pathway inhibitors (e.g., Afatinib for EGFR) [1]. |
| Data Analysis | Inconsistent curve fitting models; poor choice of normalization points. | Use a standardized four-parameter logistic (4PL) model; validate normalization controls in each experiment. |
Q2: How can I confirm that Allitinib is effectively hitting its intended target (EGFR) in my assay? To confirm target engagement, move beyond simple viability assays. The table below lists essential experiments and their key methodological details.
| Experimental Goal | Protocol Summary | Key Methodological Details to Reduce Variability |
|---|
| Phospho-EGFR (p-EGFR) Detection | Treat cells with Allitinib dose range, lyse, and analyze lysates via Western Blot or ELISA. | - Use same protein concentration across samples.
Q3: What are the known resistance mechanisms to EGFR inhibitors like Allitinib, and how can I model them in assays? Resistance can arise from various adaptive responses. A key mechanism involves the activation of alternative receptor tyrosine kinases (RTKs).
The following diagrams, created with Graphviz, illustrate a standardized experimental workflow and the core signaling pathway targeted by Allitinib to aid in troubleshooting.
Q1: What is the core mechanism of action of allitinib? Allitinib is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) [1] [2]. Its pharmacologically designed acrylamide group forms a covalent bond with the cysteine residues at position 797 in EGFR and 805 in ErbB2 via a Michael addition. This irreversible binding leads to sustained inhibition of tyrosine kinase activity, preventing autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival [2].
Q2: Does allitinib bind non-specifically to other proteins? The electrophilic acrylamide group in allitinib's structure has the potential to react with other nucleophilic biomolecules, which could lead to non-specific binding and the formation of reactive metabolites. Studies have detected thiol conjugates and dihydrodiol metabolites of allitinib in vivo, confirming the formation of reactive intermediates. This potential for off-target binding should be considered when interpreting experimental results, especially in complex biological systems [2].
Q3: What are the major enzymes involved in allitinib metabolism? Allitinib is extensively metabolized, primarily via its acrylamide side chain. In vitro phenotyping studies demonstrate that multiple cytochrome P450 (P450) isoforms are involved, with CYP3A4/5 and CYP1A2 being the main contributors [3]. The biotransformation also involves epoxide hydrolase and glutathione-S-transferase [3]. The table below summarizes the key metabolic pathways and enzymes.
| Metabolic Pathway | Key Enzymes Involved | Notable Metabolites |
|---|---|---|
| O-dealkylation | CYP3A4/5, CYP1A2 [3] | M1 (O-dealkylallitinib) [2] |
| Amide Hydrolysis | Not specified in sources | M6 (Major active metabolite) [2] [3] |
| Dihydrodiol Formation | P450s, Epoxide Hydrolase [3] | M10 (Major active metabolite) [2] [3] |
| Glutathione Conjugation | Glutathione-S-transferase (GST) [3] | M14, M16 (Thiol conjugates) [2] [3] |
1. Protocol: Investigating Allitinib Metabolites Using LC-MS/MS
This methodology is adapted from the research used to characterize allitinib's metabolic profile in cancer patients [2].
2. Key Pharmacokinetic and Metabolite Data
The following table summarizes quantitative data on allitinib's major active metabolites from clinical studies, which is critical for understanding its in vivo exposure [2].
| Metric | Allitinib (Parent) | Metabolite M6 (Amide Hydrolysis) | Metabolite M10 (27,28-dihydrodiol) |
|---|---|---|---|
| Steady-State Exposure (AUC) | 100% (Reference) | 11% of parent | 70% of parent |
| Pharmacological Activity | Active (Reference inhibitor) | Active | Active |
The diagram below illustrates the primary metabolic pathways of allitinib and the enzymes involved, integrating the information from the FAQs and tables above.
Challenge: High Interpatient Variability in Metabolism. The pharmacokinetics of allitinib show significant interpatient variability [2]. This can lead to inconsistent results in studies using primary tissue samples or when translating from in vitro to in vivo models.
Challenge: Detection of Reactive Intermediates. The formation of reactive intermediates, while a part of allitinib's design, can complicate assays by leading to non-specific protein binding or cytotoxicity that is not related to its primary mechanism [2].
Challenge: Distinguishing Effects of Parent Drug vs. Metabolites. The major metabolites M6 and M10 are pharmacologically active and achieve significant systemic exposure (11% and 70% of the parent drug, respectively) [2]. This makes it difficult to attribute observed effects solely to allitinib itself.
The table below summarizes the fundamental data for preparing allitinib solutions in a laboratory setting [1].
| Aspect | Specification | Notes |
|---|---|---|
| Recommended Solvent | DMSO | — |
| Stock Solution Concentration | 20 mg/mL (44.56 mM) | — |
| Solubility in DMSO | ≥ 20 mg/mL | Solution may require ultrasonic warming to 60°C. |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. |
| Handling Instructions | Avoid repeated freeze-thaw cycles. | Aliquot the solution for single-use to prevent inactivation. |
Here are detailed methodologies for key in vitro experiments with allitinib, as cited in the literature [1].
1. Cell Proliferation Assay (SRB Assay)
2. Western Blot Analysis
Q1: What should I do if my allitinib stock solution precipitates?
Q2: How can I analytically confirm the concentration and stability of my allitinib solution? While not provided in the primary search results, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for this purpose. One study developed a sensitive method for simultaneously quantifying allitinib and its metabolites in human plasma, which could be adapted for in vitro sample analysis [2] [3]. Key parameters of such a method include [2]:
This diagram illustrates the primary molecular mechanism of allitinib, which contributes to its potent inhibitory activity.
The table below summarizes key quantitative data on allitinib's absorption, metabolism, and exposure to its active metabolites in cancer patients, following repeated oral administration [1] [2].
| Parameter | Value or Description | Note |
|---|---|---|
| Administration Route | Oral | As used in clinical trials [3]. |
| Time to Maximum Concentration (T~max~) | ~3.0 hours | Indicates rapid absorption [1] [2]. |
| Major Metabolic Site | α,β-unsaturated carbonyl (acrylamide) group | Pharmacologically active site [1] [2]. |
| Key Active Metabolites | M6 (amide hydrolysis) and M10 (27,28-dihydrodiol allitinib) | - |
| Steady-State Exposure (vs. Allitinib) | M6: ~11%; M10: ~70% | Major circulating active metabolites [1] [2]. |
| Primary Metabolizing Enzymes | CYP3A4/5, CYP1A2, Epoxide Hydrolase, Glutathione-S-Transferase (GST) | Multiple enzymes involved in biotransformation [1] [2]. |
| Interpatient Variability | Significant | Suggests potential need for individualized dosing [1] [2]. |
The following section details the key experimental protocols used in the identified research to characterize the metabolism and pharmacokinetics of allitinib [1] [2]. You can adapt these methodologies for your own laboratory investigations.
This diagram illustrates the primary metabolic pathways of allitinib and the enzymes involved, as identified in the research [1] [2].
Here are answers to potential questions that may arise during your research on allitinib.
Q1: What is the clinical significance of the metabolites M6 and M10? M6 and M10 are the major circulating pharmacologically active metabolites in patients at steady state. With exposures at 11% and 70% of the parent drug, respectively, they are likely to contribute to the overall efficacy (EGFR and ErbB2 inhibition) and safety profile of allitinib and must be monitored in non-clinical and clinical studies [1] [2].
Q2: Why is understanding the metabolic pathway critical for allitinib development? The α,β-unsaturated carbonyl group is a structural feature designed for irreversible target binding but is also a site for forming reactive intermediates. The detection of thiol conjugates (M14, M16) and dihydrodiol metabolites (M5, M10) in humans indicates the formation of reactive epoxide intermediates. Thorough investigation is needed to understand the implications for potential idiosyncratic toxicity [1] [2].
Q3: Which enzymes are most critical for allitinib's metabolism? Multiple enzymes are involved. CYP3A4/5 and CYP1A2 are the primary cytochrome P450 isoforms. Furthermore, epoxide hydrolase is crucial for the formation of the major metabolite M10, and glutathione-S-transferase is directly involved in detoxifying reactive intermediates, independent of P450 enzymes [1] [2].
In the context of oncology drug development, the term "route optimization" more commonly refers to finding the optimal dose and schedule of a drug (e.g., once-daily vs. twice-daily, 500 mg vs. 800 mg) to maximize efficacy and minimize toxicity, rather than the physical method of administration (e.g., oral vs. intravenous) [4] [5]. This is the focus of initiatives like the FDA's Project Optimus [4] [5]. The available data confirms allitinib is an oral drug, and its "optimization" would fall under this dose-finding paradigm.
The table below summarizes the available data on Allitinib's key characteristics [1] [2]:
| Parameter | Description |
|---|---|
| Drug Class | Irreversible inhibitor of EGFR and ErbB2 [1] [2] |
| Primary Targets | EGFR (IC50: 0.5 nM), ErbB2 (IC50: 3 nM) [1] |
| Key Mechanism | Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 via its acrylamide group [2] |
| Reported Pharmacokinetics | Rapid absorption (Tmax: ~3 hours), mean half-life: ~4 hours, high inter-patient variability [2] |
Although direct dosing protocols are unavailable, the existing research offers clues for a potential optimization framework.
The following diagram outlines a potential high-level strategy to experimentally determine the optimal dosing regimen for a drug like Allitinib.
This workflow aligns with modern oncology drug development principles, such as those highlighted by the FDA's Project Optimus, which emphasizes moving beyond the Maximum Tolerated Dose (MTD) to find a dose that offers the best balance of efficacy and tolerability [3] [4].
To proceed with your work in the absence of definitive clinical data:
Understanding allitinib's metabolic profile is crucial for developing an effective extraction method, as metabolites can interfere with analysis.
While a dedicated method for allitinib is not published, recent reviews summarize effective sample preparation techniques for TKIs in biological matrices, which can be adapted for allitinib [2].
The table below compares the common extraction methods used for TKIs, which you can evaluate for your work with allitinib.
| Method | Principle | Advantages | Disadvantages | Suitability for Allitinib |
|---|---|---|---|---|
| Salting-out Assisted Liquid-Liquid Extraction (SALLE) | Uses a high concentration of salt to separate water-miscible organic solvents from the aqueous phase, partitioning analytes into the organic layer [2]. | High recovery, effective phospholipid removal, compatible with LC-MS/MS [2]. | Requires optimization of salt type and concentration. | Highly recommended; cited as effective for various TKIs from plasma [2]. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Based on a ternary component solvent system; a disperser solvent helps an extraction solvent form fine droplets in the aqueous sample, providing a large surface area for extraction [2]. | High enrichment factor, rapid, low solvent consumption. | Can be less robust with complex matrices. | Good option for micro-volume samples and high pre-concentration [2]. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a sorbent and eluted with a strong solvent after washing off impurities [2]. | Excellent clean-up, high selectivity, can be automated. | More time-consuming and costly than some methods. | Suitable for complex matrices or when very clean extracts are needed [2]. |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, followed by centrifugation [2]. | Very simple and fast. | Poor selectivity, matrix effects in LC-MS/MS, lower sensitivity. | Useful for a quick, initial method but may not be optimal for low metabolite levels. |
What is the biggest challenge in extracting allitinib from plasma? The primary challenge is the co-existence of allitinib with its multiple metabolites and other biological components in the sample, which can cause interference during analysis [2]. Selecting an extraction method with high selectivity, like SALLE or SPE, is key to overcoming this.
How can I improve the recovery and sensitivity for allitinib?
Why does my method work for standard solution but not for biological samples? This is a classic sign of matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of your analyte in the mass spectrometer. Implementing a more rigorous sample clean-up procedure is necessary [2].
The following is a generalized protocol for Salting-out Assisted Liquid-Liquid Extraction (SALLE), adapted from methods successfully used for other TKIs like quizartinib and ibrutinib [2]. You will need to optimize the conditions (e.g., solvent and salt volumes, centrifugation time) for allitinib specifically.
Workflow for SALLE Sample Preparation
Materials:
Procedure:
The quantitative data primarily comes from well-established biochemical and cellular assays. Here are the methodologies behind the key findings:
Allitinib's core mechanism and its metabolic fate are crucial for understanding its activity and potential limitations.
Allitinib has been compared directly with other EGFR inhibitors in preclinical models. A study on a panel of lung cancer cell lines provides a direct comparison with Afatinib, another second-generation irreversible EGFR inhibitor [3].
| Cell Line | Mutation Status | Allitinib IC50 (μM) | Afatinib IC50 (μM) |
|---|---|---|---|
| NCI-H1975 | EGFR L858R/T790M | 0.21 ± 0.09 | 0.34 ± 0.03 |
| HCC-827 | EGFR Exon 19 Deletion | 0.31 ± 0.07 | 0.51 ± 0.13 |
| PC9 | EGFR Exon 19 Deletion | 0.29 ± 0.03 | 0.72 ± 0.05 |
| A549 | KRAS p.G12S | 3.92 ± 1.03 | 5.18 ± 1.02 |
The study concluded that Allitinib was more potent than Afatinib across the tested cell lines [3]. Furthermore, it highlighted that KRAS mutations are associated with resistance to both inhibitors, but this resistance could be overcome by combining them with the mTOR inhibitor Everolimus [3].
The quantitative data available for Allitinib primarily focuses on its potency against primary targets within the ErbB family (also known as the HER family). The following table summarizes these key biochemical IC₅₀ values.
Table 1: Biochemical Potency (IC₅₀) of Allitinib on Primary Targets
| Kinase Target | IC₅₀ (nM) | pIC₅₀ |
|---|---|---|
| EGFR (ErbB1) | 0.5 nM | 9.3 [1] |
| EGFR (L858R/T790M Mutant) | 12 nM | - [2] |
| ErbB4 (HER4) | 0.8 nM | 9.1 [1] |
| ErbB2 (HER2) | 3 nM | 8.52 [1] |
Note: pIC₅₀ is the negative log of the IC₅₀ value, a common metric in pharmacological profiling where a higher number indicates greater potency [1].
This data confirms that Allitinib is a potent, irreversible inhibitor of EGFR and ErbB2, with additional strong activity against ErbB4 [2]. Its activity against the resistant EGFR L858R/T790M mutant is also notable, though reduced compared to the wild-type receptor [2].
To objectively compare kinase inhibitors, researchers use standardized, large-scale profiling methods. The methodologies below are considered the gold standard in the field and are what you would typically use to generate a comprehensive selectivity profile [3] [4].
Table 2: Key Experimental Profiling Methodologies
| Method | Description | What It Measures | Key Features |
|---|---|---|---|
| Biochemical Kinase Assays [3] [4] | High-throughput screens using purified kinase enzymes. | Direct binding or inhibition of enzymatic activity for hundreds of kinases. | Measures biochemical potency and selectivity; identifies off-target interactions. Common formats include mobility shift and radioactive filter binding. |
| Cancer Cell Line Viability Assays [3] | Tests inhibitor effects on the growth/viability of a panel of cancer cell lines. | Cellular IC₅₀ values; links sensitivity to genomic features of cell lines. | Measures cellular efficacy; identifies biomarkers and unexpected activities due to complex cellular signaling. |
| Kinase Profiling Panels | Commercially available services (e.g., KINOMEscan) [5]. | Binding affinity against a panel of hundreds of human kinases. | Provides a standardized selectivity score; allows for direct head-to-head comparison of different inhibitors. |
The workflow below illustrates how these methods are integrated to build a complete profile of a kinase inhibitor's activity and potential clinical application.
Since the broad kinase panel data for Allitinib is not public, here are actionable steps you can take to build a more complete comparison:
The table below consolidates the primary inhibitory data for Allitinib (and its tosylate salt) from the search results.
| Target | Reported IC50 Value | Additional Context |
|---|---|---|
| EGFR (ErbB1) | 0.5 nM [1] [2] [3] | Potent activity against wild-type EGFR [4]. |
| ErbB2 (HER2) | 3.0 nM [1] [2] [3] | More effective in ErbB2-overexpressing models [1] [4]. |
| EGFR L858R/T790M | 12 nM [1] [2] [3] | Key activity against a common double mutant associated with drug resistance [1]. |
| ErbB4 (HER4) | 0.8 nM [1] [2] | Also a target, though the primary focus is on EGFR/ErbB2 [1]. |
Allitinib is characterized as an irreversible inhibitor [5] [2] [3]. Its molecular design features an α,β-unsaturated carbonyl (acrylamide) group that forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these kinases via a Michael addition reaction [5] [4]. This mechanism is a key differentiator from reversible inhibitors like lapatinib [5].
The search results provide insights into the experimental protocols used to generate the IC50 data, which is crucial for your comparison guide.
The following diagram illustrates the core mechanism of action and key experimental findings for Allitinib.
A direct comparison with lapatinib, a first-generation reversible EGFR/ErbB2 inhibitor, is highlighted in the literature:
When evaluating this data for a professional comparison guide, please consider the following:
The table below summarizes the key characteristics of Allitinib and its two primary circulating metabolites, M6 and M10, to aid in your drug development research.
| Compound | Chemical Description | Pharmacological Activity & Role | Steady-State Exposure (AUC vs. Parent) | Key Enzymes Involved in Formation |
|---|---|---|---|---|
| Allitinib (Parent) | Irreversible EGFR & ErbB2 inhibitor with an α,β-unsaturated carbonyl group (acrylamide side chain) [1] [2] [3]. | Designed to covalently bind to and inhibit EGFR (Cys797) and ErbB2 (Cys805) [1]. The primary active drug. | Reference (100%) | Substrate for multiple CYP450s (CYP3A4/5, CYP1A2) and GST [1] [2]. |
| Metabolite M6 | Amide hydrolysis product (loss of the acrylamide group) [1] [3]. | Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug. | ~11% of parent exposure [2] [3]. | Formed via enzymatic hydrolysis [2]. |
| Metabolite M10 | 27,28-Dihydrodiol Allitinib (dihydrodiol formation at the acrylamide group) [1] [3]. | Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug. | ~70% of parent exposure [2] [3]. | Formed via P450 enzymes and epoxide hydrolase; involves a reactive epoxide intermediate (M23) [1] [2]. |
The following diagram illustrates the primary metabolic pathways of Allitinib, highlighting the formation of its key metabolites.
For researchers quantifying these compounds, the established method uses LC-MS/MS:
The table below summarizes the available information on the clinical trial you asked about:
| Trial Identifier | NCT04671303 |
|---|---|
| Status (as of June 2024) | Under investigation [1] |
| Official Title | To Evaluate the Efficacy and Safety of Anlotinib Combined With Allitinib in Lung Cancer [1] |
| Available Results | Not yet publicly released |
While clinical trial results are pending, published preclinical studies provide insight into Allitinib's mechanism and early-stage data. The following table summarizes key experimental findings from the literature [2].
| Experimental Aspect | Detailed Methodology | Key Quantitative Findings (IC50 / Efficacy) |
|---|
| Biochemical Inhibition | Enzyme IC50 determined against purified kinase domains [2]. | EGFR: 0.5 nM EGFR (L858R/T790M mutant): 12 nM ErbB2 (HER2): 3 nM ErbB4: 0.8 nM [2] | | Cellular Anti-Proliferation | 72-hour cell viability assay (e.g., SRB assay) across human cancer cell lines with varying EGFR expression [2]. | A431 (High EGFR): 0.2 µM NCI-H1975 (EGFR Mutant): 0.7 µM A549 (High EGFR): 6.8 µM [2] | | In Vivo Efficacy | Oral administration (25-100 mg/kg, twice daily) in mouse xenograft models using SK-OV-3 and Calu-3 cancer cell lines over 28 days [2]. | Dose-dependent, dramatic suppression of tumor growth [2] |
Based on the preclinical data, here is a generalized workflow for the key cell-based anti-proliferation assay:
Since the outcomes of the NCT04671303 trial are crucial for a full comparison, I suggest you proactively track its progress through the following official registries:
The primary data comes from a 2016 study screening allitinib against 76 different cancer-derived cell lines from 11 distinct histological types [1] [2]. The study classified cell lines based on sensitivity and analyzed the correlation with mutational status.
The table below summarizes the overall efficacy results from this in vitro screening [1] [2]:
| Sensitivity Phenotype | Number of Cell Lines | Percentage of Total | Key Observations |
|---|---|---|---|
| Highly Sensitive (HS) | 28 | 36.8% | Stronger cytotoxicity observed in head and neck, esophageal, melanoma, and lung cancer-derived cell lines. |
| Moderately Sensitive (MS) | 19 | 25.0% | |
| Resistant (R) | 29 | 38.1% | KRAS mutations were significantly associated with this phenotype. |
The study identified KRAS mutation status as a key predictive biomarker for allitinib response. To confirm this functional role, researchers introduced the two most common KRAS mutations (p.G12D and p.G12S) into a sensitive lung cancer cell line (H292). Both mutations successfully reverted the cell line from an allitinib-sensitive to a resistant phenotype [1] [2].
The core data was generated using the following methodology [1] [2]:
The following diagram illustrates allitinib's mechanism of action and the basis for KRAS-mediated resistance described in the study.
Based on the available study, here is how allitinib is positioned:
The search results highlight areas where further investigation is needed for allitinib:
The table below summarizes a key combination strategy identified in the literature, which aims to overcome resistance in specific cancer models.
| Combination Partner | Target of Partner | Cancer Model | Experimental System | Key Findings | Proposed Mechanism |
|---|
| Everolimus [1] | mTOR | KRAS-mutant NSCLC cell lines (A549, H358, H727, SK-LU-1) and KRAS-edited H292 cells [1] | In vitro cytotoxicity, colony formation, migration, invasion assays; in vivo chicken chorioallantoic membrane (CAM) assay [1] | Synergistic effect: Everolimus restored sensitivity to allitinib in KRAS-mutant cells [1]. Significant reduction in colony formation, migration, and invasion [1]. Altered gene expression in focal adhesion-PI3K-Akt-mTOR pathway [1]. | KRAS mutations drive resistance by upregulating mTOR signaling; everolimus inhibits this pathway, re-sensitizing cells to EGFR/HER2 inhibition by allitinib [1]. |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key study [1].
The rationale for combining allitinib with everolimus is rooted in overcoming a key resistance mechanism. The following diagram illustrates the proposed signaling pathway and therapeutic intervention point.
The preclinical data suggests that combining allitinib with everolimus is a promising strategy to overcome mTOR-driven resistance in KRAS-mutant NSCLC models [1]. This approach moves beyond simple EGFR/HER2 blockade to target a critical compensatory survival pathway.
For continued research, consider these points:
The following diagram illustrates the key mechanism that distinguishes irreversible inhibitors like Allitinib from reversible ones.
This covalent mechanism leads to several key pharmacological consequences [1]:
The table below outlines the fundamental differences between irreversible inhibitors like Allitinib and reversible inhibitors.
| Feature | Irreversible Inhibitors (e.g., Allitinib) | Reversible Inhibitors | | :--- | :--- | :--- | :--- | | Bond Type | Covalent bonds [2] [3] [1] | Non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) [2] [4] | | Dissociation | Very slow or non-dissociating; permanent inactivation [3] | Rapidly dissociating; temporary inhibition [3] [4] | | Enzyme Recovery | Requires synthesis of new enzyme protein [2] | Occurs upon dilution or removal of the inhibitor [4] | | Kinetic Effect | Decreases Vmax (reduces the concentration of active enzyme) [2] | Varies by type:
The following table summarizes key experimental findings that characterize Allitinib's activity.
| Assay Type | Protocol Description | Key Findings |
|---|---|---|
| Enzyme Inhibition (IC₅₀) | Measurement of concentration that inhibits 50% of kinase activity in a purified system [6]. | Potent, sub-nanomolar inhibition of EGFR, ErbB2, and ErbB4; retained potency against resistant EGFR mutant L858R/T790M [6]. |
| Cell Proliferation (SRB Assay) | Cells cultured with compound for 72 hours; viability measured by Sulforhodamine B (SRB) dye staining [6]. | High potency in EGFR-driven cells (A431, IC₅₀ 0.2 μM); lower potency in cells less dependent on ErbB signaling (A549, IC₅₀ 6.8 μM) [6]. |
| Western Blot Analysis | Cells treated with inhibitor, lysed, and proteins separated; phosphorylation of EGFR and downstream proteins detected with specific antibodies [6]. | Dose-dependent inhibition of EGF-induced EGFR phosphorylation, indicating effective pathway blockade [6]. |
| In Vivo Xenograft Study | Nude mice implanted with human tumor cells; compound administered orally at various doses twice daily for 28 days; tumor volume monitored [6]. | Dose-dependent suppression of tumor growth in SK-OV-3 (ErbB2-amplified) and Calu-3 models, demonstrating efficacy in live animal models [6]. |
For researchers, the irreversible mechanism of Allitinib offers distinct advantages and considerations:
Allitinib (AST1306) is an orally available, irreversible inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2) [1] [2]. Its irreversible binding mechanism is thought to provide a more durable and potent suppression of the ErbB signaling network compared to first-generation reversible inhibitors [2].
The table below summarizes key information from a study that developed and validated a method to analyze Allitinib and its metabolites, which is a critical step for pharmacokinetic studies in clinical trials [1].
| Aspect | Description |
|---|---|
| Targets | Irreversible inhibitor of EGFR & ErbB2 [1] [2] |
| Analytical Method | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1] |
| Sample Type | Human plasma [1] |
| Quantification Range | Allitinib: 0.300-200 ng/mL; Metabolite M6: 0.030-20.0 ng/mL; Metabolite M10: 0.075-50.0 ng/mL [1] |
| Key Application | Method applied to a preliminary clinical pharmacokinetic study in cancer patients [1] |
While a direct comparison with Allitinib is unavailable, a 2021 study provided a direct preclinical comparison of three other FDA-approved HER2-targeted Tyrosine Kinase Inhibitors (TKIs)—lapatinib, neratinib, and tucatinib—across a panel of 115 cancer cell lines [3]. Understanding the landscape of these established drugs can serve as a valuable context for positioning future research on Allitinib.
The table below summarizes the key findings from this comparative study [3]:
| Inhibitor | Target Profile | Relative Potency (in HER2+ models) | Key Correlates of Response | Key Correlates of Resistance |
|---|---|---|---|---|
| Neratinib | Irreversible Pan-HER (EGFR, HER2, HER4) | Most potent | High expression of HER2, VTCN1, CDK12, RAC1 | High expression of ATM, BRCA2, BRCA1 |
| Tucatinib | Reversible, Highly selective for HER2 | Intermediate potency | High expression of HER2, VTCN1, CDK12, RAC1 | - |
| Lapatinib | Reversible, dual EGFR/HER2 | Least potent of the three | High expression of HER2, VTCN1, CDK12, RAC1 | - |
| Allitinib | Irreversible EGFR/HER2 [2] | Information missing from search results | Information missing from search results | Information missing from search results |
> Note on Biomarkers: The study identified that high expression of HER2, VTCN1, CDK12, and RAC1 was correlated with sensitivity to all three TKIs (lapatinib, neratinib, tucatinib). Furthermore, mutations in the BRCA2 gene were associated with response to neratinib and tucatinib, while high expression of DNA damage repair genes like ATM, BRCA2, and BRCA1 was linked to neratinib resistance [3].
The robust methodology used to generate the comparative data above can serve as a reference for the kind of experiments required to validate Allitinib's efficacy and place it in context with other drugs. The following workflow outlines the key steps:
Diagram: Drug Sensitivity Profiling Workflow. This flowchart outlines the key experimental steps for generating dose-response data in cell lines [3].
The detailed methodology is as follows [3]:
The available data suggests several critical avenues for the validation of Allitinib's efficacy, especially in direct comparison with other agents:
Here is a summary of the available information about Allitinib from the search results.
| Property | Description |
|---|---|
| Drug Name | Allitinib (also known as AST-1306) [1] |
| Primary Target | Irreversible inhibitor of EGFR (IC50: 0.5 nM) and ErbB2 (IC50: 3 nM) [1] |
| Key Structural Feature | An α,β-unsaturated carbonyl group, enabling irreversible binding to targets [2] |
| Major Metabolites | Amide hydrolysis metabolite (M6) and a dihydrodiol metabolite (M10) [2] |
| Analytical Method | A sensitive LC-MS/MS method for simultaneous quantification of Allitinib, M6, and M10 in human plasma [2] |
While data for Allitinib is unavailable, [3] provides a validated experimental model for studying drug tissue distribution that could be applied. The methodology combines quantitative Mass Spectrometry Imaging (qMSI) with LC-MS/MS to visualize and quantify drug distribution in tissue, crucial for understanding drug exposure in target sites.
The workflow below outlines the key steps in this analytical approach.